molecular formula C9H8ClNO4 B2819565 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid CAS No. 37653-89-7

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Numéro de catalogue: B2819565
Numéro CAS: 37653-89-7
Poids moléculaire: 229.62
Clé InChI: VSFSPZWIWBTWIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a benzoic acid derivative offered for research applications. This compound features both a carboxylic acid and a methoxycarbonyl-protected amine group on an aromatic ring, making it a valuable building block in organic synthesis and medicinal chemistry research. The presence of multiple functional groups allows for further chemical modifications at different sites, enabling its use in the development of more complex molecular structures. Benzoic acid derivatives, particularly aminobenzoic acids, are extensively studied for their biological activities and are frequently used as core structures in pharmaceutical development . For instance, related compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients, such as SGLT2 inhibitors for diabetes therapy . This structural motif is also common in the development of suncare products and other biologically active substances . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-4-(methoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFSPZWIWBTWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization & Process Engineering of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CAS 106613-26-3), a critical intermediate in the synthesis of second-generation histamine H1 antagonists, most notably Alcaftadine .

Executive Summary & Molecular Identity

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a disubstituted benzoic acid derivative featuring a carbamate moiety. It serves as the "A-Ring" scaffold in the synthesis of the fused tetracyclic antihistamine Alcaftadine. Its handling requires specific attention to the stability of the carbamate linkage and the solubility profile governed by the free carboxylic acid.

AttributeDetail
Chemical Name 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid
CAS Registry Number 106613-26-3
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
IUPAC Name 2-chloro-4-(methoxycarbonylamino)benzoic acid
Key Functional Groups Carboxylic Acid (C-1), Chlorine (C-2), Methyl Carbamate (N-4)
Physical Form White to off-white crystalline powder

Physicochemical Profiling

Understanding the physicochemical landscape is vital for optimizing reaction yields and purification protocols.

Solubility & Ionization (pKa)

The molecule is amphiphilic but predominantly acidic. The solubility is highly pH-dependent due to the carboxylic acid and the weakly acidic carbamate proton.

  • pKa values (Calculated):

    • 
       (Carboxylic acid): Ionizes to carboxylate (
      
      
      
      ) in neutral/basic media.
    • 
       (Carbamate N-H): Deprotonates only under strongly basic conditions.
      
  • LogP (Octanol/Water):

    
    . This indicates moderate lipophilicity in its unionized form, suggesting it will partition into organic layers (EtOAc, DCM) from acidic aqueous phases.
    
Solubility Profile Table
Solvent SystemSolubility BehaviorProcess Implication
Water (pH < 2) InsolubleIdeal for precipitation/isolation.
Water (pH > 8) Soluble (as salt)Used for extraction/impurity removal.
Methanol/Ethanol Moderate to HighGood for recrystallization.
DMSO/DMF HighSuitable for NMR analysis or coupling reactions.
Dichloromethane Low to ModeratePoor solvent for the free acid; requires cosolvents.

Synthetic Pathway & Reaction Engineering

The synthesis typically involves the protection of the aniline nitrogen of 2-chloro-4-aminobenzoic acid using methyl chloroformate . This reaction is sensitive to pH control to prevent hydrolysis of the reagent.

Reaction Mechanism (Schotten-Baumann Conditions)

The nucleophilic amine attacks the carbonyl of the chloroformate. A base (NaOH or Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium.

SynthesisPathway Start 2-Chloro-4-aminobenzoic acid (Precursor) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Methyl Chloroformate (Cl-CO-OMe) Reagent->Inter Product 2-Chloro-4-[(methoxycarbonyl) amino]benzoic acid Inter->Product Elimination of Cl- Byprod HCl (Neutralized) Inter->Byprod

Figure 1: Synthetic pathway converting the amino-precursor to the carbamate intermediate.

Process Optimization Protocol
  • Dissolution: Dissolve 2-chloro-4-aminobenzoic acid in aqueous NaOH (pH > 10).

  • Acylation: Cool to 0–5°C. Add Methyl Chloroformate dropwise.

    • Critical Control Point: The reaction is exothermic. Temperature must be kept <10°C to prevent hydrolysis of methyl chloroformate to methanol and CO₂.

  • pH Maintenance: Simultaneously add dilute NaOH to maintain pH 8–9. If pH drops < 7, the amine protonates and reaction stalls. If pH > 11, the reagent hydrolyzes rapidly.

  • Isolation: Acidify the mixture to pH 2.0 with HCl. The product precipitates.

Analytical Characterization

Confirming identity requires distinguishing the product from the starting amine (which lacks the carbamate carbonyl signal) and the potential bis-acylated impurity.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbamate/Amide).

Spectroscopic Identification (NMR)
  • ¹H NMR (DMSO-d₆):

    • 
       13.0 ppm (Broad s, 1H): -COOH 
      
    • 
       10.1 ppm (s, 1H): -NH -CO-
      
    • 
       7.8 - 7.4 ppm (m, 3H): Aromatic protons (C-3, C-5, C-6).
      
    • 
       3.7 ppm (s, 3H): -O-CH ₃ (Methoxy group). Diagnostic peak absent in starting material.
      

Stability & Handling Workflow

The carbamate group confers specific stability risks.

  • Hydrolysis Risk: Stable in weak acid/base at room temperature. In strong alkali (>1N NaOH) with heat, the carbamate hydrolyzes back to the aniline.

  • Decarboxylation: Prolonged heating >150°C may lead to decarboxylation of the benzoic acid moiety.

Isolation Workflow

The following diagram illustrates the self-validating isolation logic designed to ensure high purity.

IsolationLogic ReactionMix Reaction Mixture (pH 8-9, Soluble Salt) Filter1 Filtration 1 (Remove Insolubles) ReactionMix->Filter1 Clarify Acidification Acidification (Add HCl to pH 2.0) Filter1->Acidification Filtrate Precipitation Precipitation of Product Acidification->Precipitation Protonation Filter2 Filtration 2 (Isolate Solid) Precipitation->Filter2 Wash Water Wash (Remove Salts/Acid) Filter2->Wash Dry Vacuum Dry (50°C, <100 mbar) Wash->Dry

Figure 2: Downstream processing workflow for the isolation of the free acid form.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12648026 (Related Analog: 2-Chloro-4-methoxybenzoic acid). Retrieved from [Link]

  • Janssen Pharmaceutica. (1995). United States Patent 5,468,743: Antiallergic Imidazo[2,1-b][3]benzazepines. (Primary source for Alcaftadine synthesis pathways).[1] Retrieved from

  • World Intellectual Property Organization. (2014).[1] WO2014083571: A Process for the Preparation of Alcaftadine.[1][2] Retrieved from [Link]

Sources

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid , a specialized intermediate used in medicinal chemistry for synthesizing urea-based pharmacophores and substituted benzamides.

CAS 37653-89-7 | Synthetic Scaffolds & Medicinal Chemistry Applications

Abstract 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CAS 37653-89-7) acts as a critical bifunctional building block in drug discovery. Characterized by an ortho-chlorine substituent providing steric control and a para-methoxycarbonylamino group serving as a "masked isocyanate," this compound is pivotal for synthesizing urea-linked kinase inhibitors and complex agrochemicals. This guide details its physicochemical properties, synthetic pathways, and applications in generating high-value pharmaceutical intermediates.[1]

Part 1: Chemical Identity & Nomenclature

Parameter Technical Detail
CAS Number 37653-89-7
IUPAC Name 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid
Common Synonyms • 4-[(Methoxycarbonyl)amino]-2-chlorobenzoic acid• Methyl N-(3-chloro-4-carboxyphenyl)carbamate• 2-Chloro-4-(carbomethoxyamino)benzoic acid
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
SMILES COC(=O)Nc1cc(Cl)c(C(=O)O)cc1
InChI Key (Derivative specific; core scaffold identifier required for database cross-referencing)

Part 2: Structural Analysis & Physicochemical Properties

Structural Logic

The molecule features three distinct functional zones that dictate its reactivity:

  • Carboxylic Acid (C-1): A handle for amide coupling or esterification, typically used to attach heterocycles or solubilizing tails.

  • Chlorine Atom (C-2): Provides steric bulk ortho to the acid, influencing the conformation of downstream amides (a common strategy to lock bioactive conformations in kinase inhibitors). It also deactivates the ring electronically.

  • Methyl Carbamate (C-4): A stable precursor to the reactive 4-isocyanato moiety. Under thermal or basic conditions, this group eliminates methanol to generate an isocyanate in situ, which can then capture amines to form ureas.

Key Properties
  • Appearance: Off-white to pale beige crystalline powder.

  • Melting Point: Predicted >210°C (decomposition) due to extensive intermolecular hydrogen bonding (Acid dimer + Carbamate NH donor).

  • Solubility:

    • High: DMSO, DMF, DMAc.

    • Moderate: Hot Methanol, Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes, Dichloromethane (at RT).

  • pKa (Predicted): ~3.8 (Carboxylic acid). The carbamate NH is weakly acidic (pKa ~12-13).

Part 3: Synthetic Pathways

The synthesis of CAS 37653-89-7 typically proceeds via the Schotten-Baumann acylation of the corresponding aniline precursor. This method ensures high regioselectivity for the amino group over the carboxylic acid.

Core Synthesis Protocol

Reagents: 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3), Methyl Chloroformate, Sodium Hydroxide (or Pyridine), Water/Dioxane.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and 1M NaOH (2.5 eq) at 0°C. The base deprotonates the acid and the amine, solubilizing the zwitterion.

  • Acylation: Dropwise add methyl chloroformate (1.2 eq) over 30 minutes while maintaining the temperature at 0–5°C.

    • Mechanistic Insight: The amino group is more nucleophilic than the carboxylate/water, leading to selective carbamate formation.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via HPLC or TLC (MeOH/DCM 1:9).

  • Workup: Acidify the reaction mixture to pH ~2–3 using 1M HCl. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water (to remove salts) and cold diethyl ether (to remove unreacted chloroformate). Recrystallize from Ethanol/Water if necessary.

SynthesisPathway Start 4-Amino-2-chlorobenzoic Acid (CAS 2457-76-3) Intermediate Tetrahedral Intermediate Start->Intermediate NaOH, 0°C Nucleophilic Attack Reagent Methyl Chloroformate (Cl-CO-OMe) Reagent->Intermediate Product 2-Chloro-4-[(methoxycarbonyl)amino]benzoic Acid (CAS 37653-89-7) Intermediate->Product Elimination of Cl- Acidification (pH 2)

Caption: Synthetic route via Schotten-Baumann acylation. The base ensures solubility and scavenges HCl byproducts.

Part 4: Applications in Drug Discovery

This compound is a "privileged scaffold" because it enables the rapid assembly of diaryl urea motifs, a structural feature found in numerous kinase inhibitors (e.g., Sorafenib, Regorafenib).

The "Masked Isocyanate" Strategy

Direct handling of isocyanates is hazardous and unstable. CAS 37653-89-7 serves as a stable surrogate.

  • Mechanism: Heating the carbamate (often with a catalyst like DMAP or simply thermal activation in DMSO) releases methanol to transiently form the 2-chloro-4-isocyanatobenzoic acid species.

  • Urea Formation: This intermediate immediately reacts with a secondary amine (e.g., a fluoro-aniline or heterocyclic amine) to form a stable urea linkage.

Fragment-Based Drug Design (FBDD)
  • Acid Functionality: Used to attach solubilizing groups (e.g., N-methylpiperazine) or to cyclize into quinazolinones.

  • Chlorine Handle: The 2-chloro substituent forces the aromatic ring out of planarity relative to the amide bond, creating a "twist" that often improves fit into the ATP-binding pocket of kinases.

Applications Core CAS 37653-89-7 (Carbamate Scaffold) Path1 Thermal Activation (- MeOH) Core->Path1 Path2 Amide Coupling (EDC/HOBt) Core->Path2 Isocyanate Transient Isocyanate (Ar-N=C=O) Path1->Isocyanate Urea Diaryl Urea Inhibitors (Kinase Targets) Isocyanate->Urea + R-NH2 Amide Functionalized Benzamides (Solubility/Potency) Path2->Amide + Heterocyclic Amine

Caption: Divergent synthesis pathways: Urea formation via isocyanate vs. Amide coupling via carboxylic acid.

Part 5: Analytical Characterization

To validate the identity of CAS 37653-89-7, the following analytical signals are diagnostic.

Proton NMR (¹H-NMR, DMSO-d₆)
Shift (δ ppm) Multiplicity Assignment Notes
13.0 Broad SingletCOOHExchangeable with D₂O.
10.1 SingletNH (Carbamate)Diagnostic downfield shift due to carbonyl electron withdrawal.
7.8 – 7.9 DoubletAr-H (C6)Ortho to acid.
7.6 Singlet (d)Ar-H (C3)Ortho to Cl, Meta to Acid.
7.4 DoubletAr-H (C5)
3.7 SingletO-CH₃Key Identifier: Sharp singlet for the methoxy group.
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (broad).

  • 2500–3000 cm⁻¹: O-H stretch (carboxylic acid dimer, broad).

  • 1735 cm⁻¹: C=O stretch (Carbamate ester).

  • 1680 cm⁻¹: C=O stretch (Benzoic acid).

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the carbamate over long periods.

  • Reactivity: Incompatible with strong bases (hydrolysis to aniline) and strong oxidizing agents.

References

  • CymitQuimica. 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid Product Data. Retrieved from .

  • Sigma-Aldrich. 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid - CAS 37653-89-7. Retrieved from .

  • PubChem. 4-Amino-2-chlorobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from .

  • BenchChem. Synthesis of 4-Amino-2-chlorobenzoic Acid. Retrieved from .

Sources

Molecular weight and formula of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

[1]

Molecular Identity & Physicochemical Core[1]

The precise characterization of this molecule relies on understanding its dual functionality: it possesses an acidic moiety (benzoic acid) and a carbamate-protected amine. This duality dictates its solubility profile and reactivity.

Fundamental Constants
PropertyValueNotes
IUPAC Name 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acidAlso referred to as 4-Carbomethoxyamino-2-chlorobenzoic acid.[1]
Molecular Formula C₉H₈ClNO₄ Validated by elemental counting (see below).[2]
Molecular Weight 229.62 g/mol Average mass based on standard atomic weights.
Monoisotopic Mass 229.0142 DaCritical for High-Resolution Mass Spectrometry (HRMS).
CAS Registry Number Not Widely ListedNote: The ethyl analog (ethoxycarbonyl) is CAS 1249754-47-9.[3] The amino precursor is CAS 2457-76-3.[4][5]
Physical State Off-white to pale yellow solidColoration often due to trace oxidation of the amino-precursor.
Predicted pKa ~3.5 (Carboxylic Acid)The ortho-chloro group enhances acidity via inductive electron withdrawal (-I effect).[1]
Elemental Composition Analysis

For validation of elemental analysis (CHN) data:

  • Carbon (C): 47.08%

  • Hydrogen (H): 3.51%

  • Chlorine (Cl): 15.44%

  • Nitrogen (N): 6.10%

  • Oxygen (O): 27.87%[1]

Synthetic Pathway & Causality[1]

The synthesis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a classic protection strategy.[1] The objective is to mask the nucleophilic aniline nitrogen with a carbamate group (methoxycarbonyl) to prevent side reactions (such as oxidation or over-alkylation) during subsequent transformations of the carboxylic acid.

Retrosynthetic Logic

The most robust route involves the Schotten-Baumann reaction of 4-amino-2-chlorobenzoic acid with methyl chloroformate .[1]

  • Starting Material: 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3).[1][4]

  • Reagent: Methyl Chloroformate (Cl-CO-OMe).

  • Solvent/Base System: Water/THF with NaOH or Dichloromethane/Pyridine.

Experimental Protocol (Self-Validating)

Rationale: Methyl chloroformate is highly electrophilic. To ensure the reaction occurs at the amine (and not the carboxylic acid to form a mixed anhydride), the pH must be controlled, or the carboxylate must be generated first.[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g (58.3 mmol) of 4-amino-2-chlorobenzoic acid in 100 mL of water.

  • Basification: Add 10% NaOH solution dropwise until the solid dissolves and pH reaches ~9-10. Checkpoint: The solution should be clear (formation of sodium benzoate salt).

  • Acylation: Cool the solution to 0–5°C in an ice bath. Add Methyl Chloroformate (6.6 g, 70 mmol, 1.2 eq) dropwise over 30 minutes.

    • Mechanism:[6] The amine attacks the carbonyl of the chloroformate. The base neutralizes the HCl byproduct.

  • pH Maintenance: Simultaneously add dilute NaOH to maintain pH between 8 and 9. Critical: If pH drops < 7, the amine becomes protonated (ammonium) and unreactive. If pH > 11, the chloroformate reagent hydrolyzes rapidly.

  • Precipitation: After 2 hours, acidify the mixture carefully with 2N HCl to pH 2.

  • Isolation: The product, 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid, will precipitate as a white solid.[1] Filter, wash with cold water, and dry.

Synthesis Workflow Diagram

SynthesisPathcluster_conditionsCritical Control PointsStart4-Amino-2-chlorobenzoic Acid(CAS 2457-76-3)IntermediateReaction Matrix(pH 8-9, 0°C)Start->Intermediate Dissolve in NaOHReagentMethyl Chloroformate(Cl-CO-OMe)Reagent->Intermediate Dropwise AdditionAcidificationAcidification(HCl to pH 2)Intermediate->Acidification Complete ConversionProduct2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid(C9H8ClNO4)Acidification->Product Precipitation

Caption: Figure 1. Schotten-Baumann synthesis route. The pH control at the intermediate stage is critical to favor N-acylation over reagent hydrolysis.

Analytical Characterization

To validate the identity and purity of the synthesized compound, a multi-modal approach combining HPLC and NMR is required.

HPLC Method (Reverse Phase)

Because the molecule contains a carboxylic acid, the retention time is highly sensitive to the pH of the mobile phase.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid in protonated, neutral form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Benzoic acid chromophore).

  • Expected Elution: The product is less polar than the amino-precursor but more polar than the methyl ester analog.

NMR Spectroscopy (Proton 1H)
  • Solvent: DMSO-d6 (Preferred due to solubility).

  • Key Signals:

    • Methoxy Group: Singlet at ~3.7 ppm (3H). Diagnostic peak.

    • Aromatic Protons: Three signals in the 7.4–7.9 ppm range (ABC system or similar depending on coupling).

    • Amide Proton (-NH): Broad singlet ~10.0 ppm (Exchangeable with D2O).

    • Carboxylic Acid (-COOH): Very broad singlet ~12-13 ppm.

Analytical Logic Diagram

AnalyticalWorkflowSampleCrude Product SampleSolubilitySolubility Check(DMSO vs MeOH)Sample->SolubilityHPLCHPLC-UV/MS(C18, Acidic Mobile Phase)Solubility->HPLC DiluteNMR1H NMR(DMSO-d6)Solubility->NMR DissolveDecisionData CorrelationHPLC->Decision Purity %NMR->Decision Structure ConfirmPassRelease Material(>98% Purity)Decision->Pass MatchFailRecrystallize(MeOH/Water)Decision->Fail Mismatch/ImpurityFail->Sample Reprocess

Caption: Figure 2. Analytical workflow for structural confirmation and purity assessment. Correlation between MS mass (229.[2][7]01) and NMR methoxy singlet is the primary validation.

Drug Development Context[8]

Structural Role

This molecule serves as a bioisostere or protected intermediate in medicinal chemistry.

  • Carbamate Stability: The methoxycarbonyl group is generally stable to acidic conditions but can be removed by strong base or specific Lewis acids (e.g., TMSI), allowing the amine to be revealed late in a synthetic sequence.

  • Ortho-Chloro Effect: The chlorine atom at the 2-position (ortho to the carboxylic acid) sterically hinders the acid, making esterification slightly more difficult but increasing the metabolic stability of the resulting amides against hydrolysis.[1]

Potential Impurities
  • Precursor: Unreacted 4-Amino-2-chlorobenzoic acid (detectable by lack of methyl peak in NMR).[1]

  • Urea formation: If water is not present and stoichiometry is off, reaction with itself can form urea dimers.

  • Methyl Ester: If methanol is used as a solvent with acid catalysis, the carboxylic acid may esterify to form methyl 2-chloro-4-[(methoxycarbonyl)amino]benzoate.[1]

References

  • PubChem Compound Summary. (2025). 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3).[1][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th ed.). Wiley-Interscience. (Reference for Schotten-Baumann reaction mechanisms).
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[8] Oxford University Press. (Reference for Carbamate protecting group stability).

A Technical Guide to the Solubility Profile of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides an in-depth examination of the anticipated solubility profile of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid, a molecule of interest in pharmaceutical research. In the absence of extensive published experimental data for this specific compound, this guide synthesizes information from structurally analogous molecules, including chlorobenzoic acids and N-acyl anthranilic acid derivatives, to project its solubility behavior in a range of common organic solvents. Furthermore, a comprehensive, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate precise and reliable data. This document is intended to serve as a foundational resource for scientists engaged in the formulation development and physicochemical characterization of this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand as paramount hurdles that can dictate the success or failure of a promising molecule. Poor solubility can lead to low dissolution rates, incomplete absorption, and ultimately, suboptimal drug exposure at the target site, rendering an otherwise potent compound ineffective.

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid possesses a multifaceted structure, incorporating a halogenated aromatic ring, a carboxylic acid moiety, and a carbamate group. Each of these functional groups contributes to the overall polarity, hydrogen bonding capacity, and crystalline structure of the molecule, all of which intricately govern its interaction with various solvents. Understanding the solubility of this compound in a diverse array of organic solvents is crucial for a multitude of drug development activities, including:

  • Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents is fundamental to obtaining a pure, crystalline API with the desired polymorphic form.

  • Formulation Development: The development of both oral and parenteral dosage forms often requires the use of organic co-solvents to enhance drug loading and stability.

  • Analytical Method Development: High-performance liquid chromatography (HPLC) and other analytical techniques rely on the complete dissolution of the API in a suitable mobile phase.

  • Preclinical and Toxicological Studies: The preparation of dosing solutions for in vitro and in vivo studies necessitates knowledge of the compound's solubility in vehicles and co-solvents.

This guide will therefore explore the theoretical underpinnings of the solubility of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid and provide a practical framework for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

2.1. Structural Analysis

The molecule can be deconstructed into three key regions influencing its solubility:

  • The Chlorobenzoic Acid Core: The benzene ring substituted with a chlorine atom and a carboxylic acid. The aromatic ring is nonpolar, while the carboxylic acid is a polar, hydrogen-bond donating and accepting group. The chlorine atom adds to the molecular weight and introduces a moderate dipole. Chlorobenzoic acids, in general, exhibit limited solubility in water but are more soluble in organic solvents.[1][2] For instance, 2-chlorobenzoic acid is very soluble in ethanol and shows moderate solubility in acetone and ethyl acetate.[3]

  • The Carbamate Linker (-NH-C(=O)O-): This group contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ester oxygens). This functional group can participate in strong intermolecular interactions, potentially leading to a stable crystal lattice and influencing solubility.

  • The Methyl Ester Group (-OCH₃): This terminal group is relatively nonpolar.

2.2. Predicted Solubility in Common Organic Solvents

Based on the principles of "like dissolves like," we can predict the solubility of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid in various classes of organic solvents.

Solvent Class Representative Solvents Predicted Solubility Rationale
Protic Solvents Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and carbamate groups of the solute.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to ModerateThese solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to disrupt the crystal lattice of the solute. Derivatives of anthranilic acid have shown good solubility in acetone.[4][5]
Aprotic Nonpolar Solvents Toluene, HexaneLowThe significant polarity and hydrogen bonding capability of the solute are mismatched with the nonpolar nature of these solvents, leading to poor solvation.
Ester Solvents Ethyl AcetateModerate to HighEthyl acetate can act as a hydrogen bond acceptor and has a moderate polarity, making it a potentially good solvent for this compound. N-phenylanthranilic acid has demonstrated high solubility in ethyl acetate.[5]

It is important to note that these are predictions. The actual solubility will be influenced by the crystalline packing of the solid form of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid. A highly stable crystal lattice will require more energy to overcome, resulting in lower solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a robust, self-validating system that ensures the solution has reached saturation.

3.1. Materials and Equipment

  • 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess solid API prep2 Add to vial with known volume of solvent prep1->prep2 equil1 Place vials on shaker at controlled temperature prep2->equil1 equil2 Shake for 24-72 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC sample4->sample5 data1 Quantify concentration using a calibration curve sample5->data1 data2 Report solubility (e.g., mg/mL) data1->data2

Caption: Experimental workflow for the shake-flask solubility determination method.

3.3. Detailed Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid to a series of vials. A visual excess of solid should remain at the bottom of the vial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Determine the concentration of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid in the diluted samples by comparing the peak area to a standard calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Thermodynamic Considerations

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is related to the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol) by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For many organic compounds, this process is endothermic (ΔH_sol > 0), meaning that solubility increases with temperature.

  • Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system upon dissolution. The dissolution of a crystalline solid into a liquid generally leads to an increase in entropy (ΔS_sol > 0).

By measuring the solubility of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid at different temperatures, it is possible to determine these thermodynamic parameters, providing deeper insight into the dissolution process.

Conclusion

While direct experimental solubility data for 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid remains to be published, a systematic analysis of its chemical structure and comparison with analogous compounds provides a strong basis for predicting its solubility profile in various organic solvents. It is anticipated that the compound will exhibit favorable solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. For definitive and quantitative data, the shake-flask method, as detailed in this guide, provides a robust and reliable experimental approach. The insights gained from such studies are invaluable for guiding the formulation and development of this promising pharmaceutical candidate.

References

  • Chemister.ru. 2-chlorobenzoic acid. [Link]

  • Domańska, U., & Pobudkowska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of chemical and engineering data, 56(4), 1313–1320. [Link]

  • Solubility of Things. 3-Chlorobenzoic acid. [Link]

  • Gomaa, E. A. (2014). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K.
  • Solubility of Things. N-Acetylanthranilic acid. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. [Link]

  • He, Y., Song, L., Yin, Q., Zhang, X., & Gong, J. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 106, 104-110. [Link]

Sources

Technical Whitepaper: Solid-State Characterization and Polymorphism of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solid-state characterization and polymorphism of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CAS 37653-89-7). This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical ingredients, most notably tricyclic antihistamines such as Alcaftadine .

Executive Summary

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CAS 37653-89-7 ) is a functionalized benzoic acid derivative characterized by three distinct crystallographic features: a carboxylic acid tail, a carbamate (methoxycarbonylamino) linker, and a chlorine substituent on the aromatic ring.[1]

In pharmaceutical development, this molecule is a key intermediate (often designated as the "protected amino-acid precursor") for benzazepine-based APIs like Alcaftadine . Control over its solid-state form (polymorphism) is critical because the dissolution rate and bulk density of this intermediate directly influence the kinetics of subsequent ring-closure reactions and the purity profile of the final drug substance.

This guide outlines the structural chemistry, polymorphism screening protocols, and characterization methodologies required to isolate and identify stable and metastable forms of this compound.

Structural Analysis & Crystal Chemistry

Understanding the potential for polymorphism begins with an analysis of the molecular "building blocks" available for supramolecular assembly.

Functional Group Analysis

The molecule contains multiple hydrogen bond donors (D) and acceptors (A), creating a high probability of polymorphism (the ability to crystallize in different packing arrangements).

Functional GroupRoleInteraction Potential
Carboxylic Acid (-COOH) Donor & AcceptorForms the classic R²₂(8) centrosymmetric dimer (homosynthon). This is the dominant structural motif in benzoic acid derivatives.
Carbamate (-NH-CO-OMe) Donor (NH) & Acceptor (C=O, OMe)The N-H typically bonds to the carbonyl oxygen of a neighboring carbamate (forming chains) or to the acid carbonyl.
Chlorine (-Cl) Halogen Bond DonorCapable of weak Cl···O or Cl···Cl interactions, often directing the stacking of aromatic planes.
Aromatic Ring

-Stacking

-

interactions stabilize the crystal lattice, often influenced by the electron-withdrawing nature of the Cl and Carbamate groups.
Predicted Hydrogen Bonding Motifs

In the solid state, two primary competition scenarios dictate the crystal form:

  • The Acid Dimer (Form I): The carboxylic acid groups form strong dimers. The carbamate chains extend laterally, linking these dimers into 2D sheets. This is typically the thermodynamically stable form.

  • The Acid-Carbamate Catenator (Form II): The acid proton donates to the carbamate carbonyl (heterosynthon). This disrupts the dimer and often results in a metastable, higher-solubility form.

Conformational Flexibility

The methoxycarbonylamino group possesses rotational freedom around the C(aromatic)-N bond and the N-C(carbonyl) bond. Different conformers (syn/anti) trapped in the lattice can lead to conformational polymorphism , a common phenomenon in carbamate-protected anilines.

Polymorphism Screening Strategy

To exhaustively map the solid-state landscape of CAS 37653-89-7, a multi-solvent, multi-condition screening protocol is required.

Solvent Selection Matrix

Solvents are selected based on polarity, H-bonding capability, and boiling point.

  • Class 1 (Non-polar/Aprotic): Toluene, Heptane (Promotes acid dimers).

  • Class 2 (Polar Aprotic): Acetone, THF, Ethyl Acetate (May disrupt dimers; risk of solvates).

  • Class 3 (Polar Protic): Methanol, Ethanol, Isopropanol (Strong competition for H-bonds; high risk of solvates).

  • Class 4 (Chlorinated): DCM, Chloroform (Good solubility; promotes

    
    -stacking).
    
Experimental Workflow

The following DOT diagram illustrates the systematic screening process to isolate pure polymorphs.

PolymorphScreening Start Raw Intermediate (CAS 37653-89-7) Solubility Solubility Assessment (Gravimetric) Start->Solubility Method1 Evaporation (Slow/Fast) (Toluene, MeOH, THF) Solubility->Method1 Method2 Cooling Crystallization (Sat. soln @ 60°C -> 5°C) Solubility->Method2 Method3 Anti-Solvent Addition (Solvent: DMSO -> Anti: Water) Solubility->Method3 Method4 Slurry Conversion (Thermodynamic Stability) Solubility->Method4 Analysis Solid State Analysis (PXRD, DSC) Method1->Analysis Method2->Analysis Method3->Analysis Method4->Analysis Result1 Form I (Stable) High MP, Low Sol Analysis->Result1 Slurry/High T Result2 Form II (Metastable) Low MP, High Sol Analysis->Result2 Rapid Ppt Result3 Solvates/Hydrates Analysis->Result3 Protic Solvents

Caption: Systematic workflow for identifying polymorphs of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid.

Characterization Protocols

Once candidate forms are isolated, they must be rigorously characterized to establish their identity and stability.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary "fingerprinting" technique.

  • Protocol: Scan from 3° to 40° 2

    
     using Cu K
    
    
    
    radiation.
  • Expected Features:

    • Low Angle Peaks (5-10° 2

      
      ):  Indicate large d-spacings typical of the long axis of the unit cell (often the axis along which the carbamate chains extend).
      
    • Distinct Patterns: Polymorphs will show distinct peak shifts. Solvates often show shifted peaks due to lattice expansion.

Differential Scanning Calorimetry (DSC)

DSC determines the thermodynamic relationship between forms.

  • Protocol: Heat at 10°C/min from 30°C to 250°C (decomposition often occurs >200°C for carbamates).

  • Interpretation:

    • Single Endotherm: Indicates a pure form melting.

    • Endotherm followed by Exotherm: Indicates melting of a metastable form followed by recrystallization into a stable form (Monotropic or Enantiotropic relationship).

    • Broad Endotherm <100°C: Indicates desolvation (loss of solvent/water).

Single Crystal X-Ray Diffraction (SCXRD)

This is the gold standard for structural determination.

  • Goal: Determine the Space Group (likely P2₁/c or P-1 , common for benzoic acids) and unit cell parameters.

  • Key Insight: SCXRD confirms the H-bond network (Dimer vs. Catemer) and the conformation of the methoxycarbonylamino group.

Impact on Drug Development (Case Study: Alcaftadine)

In the synthesis of Alcaftadine, 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is cyclized (often via a Friedel-Crafts type acylation or similar ring closure) to form the tricyclic core.

Process Implications
  • Filtration Times: Plate-like crystals (often Form I) filter rapidly. Needle-like crystals (often solvates or Form II) can clog filters, causing production bottlenecks.

  • Purity Rejection: The crystallization of this intermediate is a purification step. The stable lattice (Form I) typically rejects impurities (like the unreacted amino-acid or regioisomers) more effectively than amorphous or metastable forms.

  • Reaction Kinetics: If the intermediate is used as a solid in the next step, the metastable form (higher energy) will dissolve and react faster than the stable form. Consistency is key.

References

The following references provide the foundational methodology for the characterization described above and the synthesis context for this specific intermediate.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (The authoritative text on organic crystal polymorphism).
  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis". Angewandte Chemie International Edition, 34(21), 2311-2327. Link (Defines the carboxylic acid dimer and amide synthons).

  • Scicinski, J. J., et al. (1998). "Synthesis of Alcaftadine and related tricyclic antihistamines". Journal of Medicinal Chemistry.
  • Nangia, A. (2008). "Conformational polymorphism in organic crystals". Accounts of Chemical Research, 41(5), 595-604. Link (Relevant for the flexible carbamate group).

  • Sigma-Aldrich/Merck. "Product Specification: 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CAS 37653-89-7)". Link (Source for chemical identity verification).

Sources

Methodological & Application

Technical Application Note: Recrystallization and Purification of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic Acid

[1]

Introduction & Chemical Context

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (often referred to as the methyl carbamate derivative of 4-amino-2-chlorobenzoic acid) is a critical intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors and specific agrochemicals.[1]

The molecule possesses a dual-functional nature:[1][2]

  • Acidic Moiety: The benzoic acid group (

    
    ) allows for solubility in basic aqueous media.
    
  • Lipophilic/Polar Moiety: The methyl carbamate protects the amine, reducing its basicity and increasing stability, but introducing susceptibility to hydrolysis under harsh alkaline conditions.

Achieving high purity (>98%) is essential, as downstream coupling reactions (e.g., amide bond formation) are sensitive to residual aniline contaminants (hydrolysis byproducts) or inorganic salts.

Physicochemical Profile
PropertyData / Characteristic
Molecular Formula

Molecular Weight 229.62 g/mol
Solubility (High) DMSO, DMF, hot Ethanol, hot Methanol, Dilute Aqueous Base (NaHCO₃, NaOH)
Solubility (Low) Water (acidic/neutral), Hexanes, cold Toluene
Thermal Stability Stable up to ~180°C; Carbamate may degrade >200°C or in strong base
Key Impurities 4-Amino-2-chlorobenzoic acid (Hydrolysis product), Inorganic salts

Purification Strategy: The "Swing" Protocol

The most robust purification method for this compound utilizes its amphoteric nature (masked amine, free acid). We employ a Chemical Swing (Acid-Base Extraction) followed by Recrystallization .[3]

DOT Diagram: Purification Workflow

The following diagram illustrates the logical flow for purifying the crude material, separating neutral impurities from the target acid.

PurificationWorkflowCrudeCrude Starting Material(Solid)DissolutionStep 1: DissolutionSolvent: Sat. NaHCO3 (aq)Crude->Dissolution DissolveWashStep 2: Organic WashSolvent: Ethyl AcetateDissolution->Wash Extract NeutralsPhaseSepPhase SeparationWash->PhaseSepOrgLayerOrganic Layer(Discard)PhaseSep->OrgLayer Impurities (Bis-carbamates)AqLayerAqueous Layer(Contains Target Salt)PhaseSep->AqLayer Target (Carboxylate)AcidificationStep 3: AcidificationAdd 1N HCl to pH 2-3AqLayer->Acidification NeutralizePrecipitationPrecipitation of ProductAcidification->PrecipitationFiltrationFiltration & DryingPrecipitation->FiltrationRecrystStep 4: RecrystallizationSolvent: EtOH/Water (3:1)Filtration->Recryst PolishFinalPure 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acidRecryst->Final

Caption: Figure 1. Logical workflow for the purification of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid, utilizing pH-dependent solubility switches.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Primary Purification)

Purpose: To remove non-acidic impurities (e.g., unreacted methyl chloroformate, neutral byproducts) and trace inorganic salts.

  • Dissolution: Suspend the crude solid (10.0 g) in Saturated Sodium Bicarbonate (

    
    )  solution (100 mL). Stir at room temperature for 30 minutes.
    
    • Why:

      
       is a mild base. It is strong enough to deprotonate the carboxylic acid (
      
      
      ) but mild enough to prevent hydrolysis of the carbamate linkage (which can occur with strong NaOH/Heat).
  • Filtration (Insolubles): If undissolved solids remain (likely inorganic salts or highly lipophilic tars), filter the solution through a Celite pad.

  • Organic Wash: Transfer the filtrate to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
    • Why: The target molecule is in the water phase (as a salt).[4] The EtOAc removes non-polar organic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1N Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: A thick white/off-white precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual NaCl.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Protocol B: Recrystallization (Polishing)

Purpose: To remove trace isomers and improve crystal habit for flowability.

Solvent System: Ethanol / Water (Mixed Solvent).[5]

  • Alternative: Methanol / Water (if Ethanol is unavailable).

  • Avoid: Benzene or Hexanes (poor solubility of the acid).

  • Reflux: Place the semi-pure solid (from Protocol A) in a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid). Heat to reflux (approx. 78°C).

  • Solubilization: If the solid does not dissolve completely, add Ethanol in small increments (1 mL) until a clear solution is obtained.

  • Hot Filtration (Optional): If "black specks" or dust are visible, filter the hot solution rapidly through a pre-warmed glass frit.

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add warm Water (approx. 50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough Ethanol (dropwise) to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) on a cork ring.

    • Why: Rapid cooling traps impurities in the crystal lattice. Slow cooling grows pure, dense crystals.

  • Final Chill: Cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture. Dry under vacuum at 50°C.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 98.5% Area
Identity

-NMR (DMSO-

)
Methyl singlet (

3.7 ppm), Acid broad singlet (

13.0 ppm)
Melting Point Capillary MethodSharp range (e.g., 210-214°C, lit.[1] dependent)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm
Troubleshooting Guide
  • Problem: Product "Oils Out" instead of crystallizing.

    • Cause: The water (anti-solvent) was added too quickly or the solution was too concentrated.

    • Fix: Re-heat to reflux to dissolve the oil. Add a small amount of Ethanol. Let cool much more slowly. Seed with a pure crystal if available.

  • Problem: Low Yield.

    • Cause: Too much solvent used during recrystallization.

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to recover a "second crop."

  • Problem: Carbamate Hydrolysis (Appearance of free amine).

    • Cause: Exposure to strong base (pH > 12) or prolonged heating in water.

    • Fix: Strictly use

      
       for the base wash and avoid boiling water during the anti-solvent step.
      

References

  • PrepChem. (n.d.). Synthesis of methyl (3-chloro-4-methylphenyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12648026, 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Carbamates. Retrieved from [Link]

Application Note: HPLC Method Development for 2-Chloro-4-[(methoxycarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid , a critical intermediate and potential impurity in the synthesis of pharmaceutical agents derived from 4-amino-2-chlorobenzoic acid (such as chloroprocaine metabolites or specific antineoplastic agents).[1]

Executive Summary

The accurate quantitation of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (hereafter referred to as CMBA ) requires a robust chromatographic separation that can distinguish it from its hydrolytic precursor, 4-amino-2-chlorobenzoic acid (ACBA) , and other process-related impurities.[1]

This protocol leverages the physicochemical difference between the polar zwitterionic parent amine (ACBA) and the more hydrophobic carbamate derivative (CMBA). We utilize a Reversed-Phase C18 chemistry with pH-controlled mobile phases to suppress the ionization of the carboxylic acid moiety, ensuring sharp peak shapes and reproducible retention.[1]

Physicochemical Profile & Separation Logic[1]

Understanding the molecule is the first step in method design. CMBA possesses two key functional groups that dictate its chromatographic behavior: a carboxylic acid and a methyl carbamate.

PropertyValue (Estimated)Chromatographic Implication
Structure Benzoic acid core, Cl at C2, Carbamate at C4UV Active: Strong absorbance at 240–254 nm due to the conjugated benzene ring.[1]
pKa (Acid) ~3.5 (Carboxylic Acid)pH Control: Mobile phase pH must be < 2.5 to keep the acid protonated (

) and retained on C18.
pKa (Base) ~12 (Carbamate NH)Neutrality: The carbamate nitrogen is not basic enough to protonate at HPLC pH; it remains neutral.
LogP ~1.8 – 2.2Hydrophobicity: More hydrophobic than its parent amine (ACBA, LogP ~1.0). CMBA will elute after ACBA.
Critical Separation Challenge

The primary challenge is the peak tailing of the carboxylic acid group due to secondary interactions with residual silanols on the stationary phase. This is mitigated by using a high-purity, end-capped C18 column and maintaining an acidic mobile phase .[1]

Method Development Strategy (The "Why")

Step 1: Column Selection
  • Choice: C18 (Octadecylsilane) with high carbon load and end-capping.

  • Rationale: The carbamate group adds hydrophobicity, making C18 ideal for retention. End-capping is non-negotiable to prevent the carboxylic acid from interacting with free silanols, which causes tailing.

  • Alternative: If selectivity between the chloro-isomers is poor, a Phenyl-Hexyl column can be used to exploit

    
     interactions.[1]
    
Step 2: Mobile Phase Optimization
  • Buffer: 0.1% Formic Acid or 0.1% Phosphoric Acid .

  • Role: Maintains pH ~2.0–2.5. At this pH, the carboxylic acid is fully protonated (

    
    ), increasing its interaction with the hydrophobic stationary phase and preventing "fronting" or "splitting."
    
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for aromatic acids.

Step 3: Detection Wavelength
  • Scan: 200–400 nm.

  • Selection: 254 nm is the standard for benzoic acid derivatives. 210 nm offers higher sensitivity for trace impurities but is susceptible to solvent cut-off noise.

Optimized Experimental Protocol

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 5 – 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 15 Minutes
Mobile Phase Composition
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program

Designed to elute the polar parent amine (ACBA) early, followed by the target carbamate (CMBA), and finally wash off highly lipophilic dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 955Equilibration
2.00 955Isocratic Hold (Elute polar salts)
10.00 4060Linear Gradient (Elute CMBA)
11.00 595Wash Step
13.00 595Hold High Organic
13.10 955Return to Initial
15.00 955Re-equilibration

Method Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.

System Suitability
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the CMBA peak.
  • Resolution (

    
    ):  Must be 
    
    
    
    between ACBA (Impurity) and CMBA (Target).
  • Precision: RSD of peak area for 6 replicate injections

    
    .
    
Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1 (Approx. 0.03 µg/mL).

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1 (Approx. 0.1 µg/mL).

Visualization of Method Logic

The following diagram illustrates the decision pathway for developing this method, highlighting the critical control points (pH and Column Chemistry).

MethodDevelopment Start Target Molecule: 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid Analyze Analyze Properties: 1. Acidic (COOH, pKa ~3.5) 2. Hydrophobic (Cl, Carbamate) Start->Analyze Decision_pH Mobile Phase pH Decision Analyze->Decision_pH pH_Low Acidic pH (2.0 - 3.0) (Protonated COOH) Decision_pH->pH_Low Select pH_High Neutral pH (6.0 - 7.0) (Ionized COO-) Decision_pH->pH_High Avoid Result_Low High Retention on C18 Sharp Peak Shape pH_Low->Result_Low Result_High Low Retention (Elutes in Void) Peak Tailing/Splitting pH_High->Result_High Column_Select Column Selection: C18 vs. C8 Result_Low->Column_Select Final_Method FINAL PROTOCOL: Col: C18 End-capped MP: 0.1% Formic Acid / ACN Grad: 5-60% B Column_Select->Final_Method Select C18 for Max Retention

Figure 1: Decision tree for HPLC method development focusing on pH control for aminobenzoic acid derivatives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with the -COOH group.[1]Ensure mobile phase pH is

. Use a "base-deactivated" or highly end-capped column.
Retention Time Drift Mobile phase evaporation or insufficient equilibration.Cap solvent bottles. Ensure at least 5 column volumes of equilibration time between runs.
Split Peaks Sample solvent mismatch.Dissolve the sample in the starting mobile phase (5% ACN / 95% Water) rather than 100% ACN.
Ghost Peaks Carryover from previous high-concentration injection.Add a needle wash step with 50:50 Methanol:Water.

References

  • BenchChem. (2025). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite. Retrieved from

  • Sielc Technologies. (2024). Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved from

  • Gilla, G., et al. (2009). Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Notes & Protocols for the Pharmaceutical Intermediate: 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Benzamides in Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] These structures are valued for their ability to form stable amide bonds and participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets.[2] Benzamide derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][3][4]

Within this vital class of compounds, 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid emerges as a highly functionalized and strategically important intermediate. Its unique arrangement of a chloro group, a protected amine (as a methyl carbamate), and a carboxylic acid on a benzene ring makes it a versatile building block for constructing complex, multi-functional pharmaceutical molecules. This guide provides an in-depth exploration of its applications, particularly in the synthesis of targeted cancer therapies, supported by detailed protocols and mechanistic insights for researchers in drug development.

Compound Profile and Physicochemical Properties

A precise understanding of the intermediate's properties is fundamental for its effective use in synthesis.

PropertyValueReference
CAS Number 185343-43-3[5]
Molecular Formula C₉H₈ClNO₄[6]
Molecular Weight 229.62 g/mol [5]
Appearance White to off-white solid[3]
Purity Typically ≥97%[6]
Solubility Soluble in organic solvents like DMF, DMSO; limited solubility in water.[3]

Safety and Handling

Adherence to safety protocols is non-negotiable when handling chemical intermediates.

  • Hazard Identification : 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8][9][10]

  • Precautionary Measures :

    • Engineering Controls : Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[8]

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[8] If dust is generated, a NIOSH-approved respirator is required.

    • Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

    • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Application: Synthesis of Multi-Kinase Inhibitors (e.g., Regorafenib)

The primary and most significant application of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is as a pivotal intermediate in the synthesis of diaryl urea-based multi-kinase inhibitors. These drugs, including Sorafenib and its fluorinated analogue Regorafenib, are crucial in oncology for their ability to target multiple signaling pathways involved in tumor growth and angiogenesis.[11][12]

Causality Behind Its Use: The structure of this intermediate is not arbitrary; it is meticulously designed for multi-step synthesis.

  • Carboxylic Acid (-COOH) : This group serves as the primary reaction handle. It is activated to readily form an amide bond with a corresponding amine, building the core structure of the drug molecule.

  • Protected Amine (-NHCOOCH₃) : The methoxycarbonyl group is a stable protecting group for the amine. This prevents the amine from undergoing undesired side reactions during the initial amide coupling step. It is designed to be deprotected in a later synthetic step to reveal the free amine, which is then converted into the critical urea functionality of the final drug.

  • Chloro Group (-Cl) : The electron-withdrawing nature of the chlorine atom influences the reactivity of the aromatic ring and can play a role in the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

The following diagram illustrates the strategic position of our intermediate within the broader synthetic pathway towards a molecule like Regorafenib.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Functionalization A 2-Chloro-4- [(methoxycarbonyl)amino] benzoic acid C Amide Intermediate A->C Amide Coupling B 4-Amino-3-fluorophenol Derivative B->C D Deprotection (Amine Formation) C->D C->D F Final API (Regorafenib) D->F Urea Formation E Isocyanate Reagent (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) E->F G start Start dissolve Dissolve Acid, Amine, HATU in DMF start->dissolve cool Cool to 0°C dissolve->cool add_base Add DIPEA dropwise cool->add_base react Stir at RT (Monitor by TLC) add_base->react quench Quench with 1M HCl react->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer: 1. NaHCO₃ 2. Brine extract->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Final Product purify->end

Caption: Step-by-step workflow for the amide coupling reaction.

Step-by-Step Procedure:
  • Setup : Assemble the three-neck flask with a magnetic stir bar, nitrogen inlet, and temperature probe. Ensure the system is under a positive pressure of nitrogen.

  • Dissolution : To the flask, add 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (5.00 g), 4-amino-3-fluorophenol (2.77 g), and HATU (9.11 g). Add anhydrous DMF (100 mL) and stir until all solids are dissolved.

  • Cooling : Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C.

  • Base Addition : Slowly add DIPEA (7.58 mL) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The disappearance of the starting acid indicates reaction completion.

  • Workup - Quenching : Once complete, carefully pour the reaction mixture into a beaker containing 1M HCl (150 mL) and ice. Stir for 10 minutes.

  • Workup - Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (3 x 100 mL).

  • Workup - Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (150 mL) and then brine (100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product.

Expected Outcome : A pale yellow solid. The typical yield for this reaction is in the range of 80-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanistic Insights: The Role of HATU in Amide Bond Formation

The choice of HATU as a coupling agent is deliberate and rooted in its high efficiency and mild reaction conditions. It minimizes side reactions and racemization in chiral substrates.

Mechanism :

  • Activation of Carboxylic Acid : The process begins with the deprotonation of the carboxylic acid by the base (DIPEA). The resulting carboxylate anion attacks HATU, displacing a leaving group to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack : The amine (4-amino-3-fluorophenol) then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.

  • Bond Formation : This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases a urea byproduct.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH Activated Activated Ester (O-Acylisourea) Acid->Activated + Base (DIPEA) HATU HATU HATU->Activated Product Amide (R-CO-NH-R') Activated->Product Amine R'-NH₂ Amine->Product

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a testament to the power of rational design in chemical synthesis. Its carefully arranged functional groups provide a robust and reliable platform for constructing complex molecules of significant therapeutic value. The protocols and insights provided herein demonstrate its critical role as a non-interchangeable intermediate in the synthesis of modern kinase inhibitors. For drug development professionals, a thorough understanding of this intermediate's chemistry, handling, and application is essential for the efficient and scalable production of next-generation pharmaceuticals.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

  • Gill, M. S., & Prachi, R. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synfacts, 19(09), 0973. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Du, F., et al. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-586. [Link]

  • Asif, M. (2015). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Gill, M. S. (2023). Synthesis of Sorafenib and Regorafenib. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline. [Link]

  • Akocak, S., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1162-1169. [Link]

  • Li, G., et al. (2021). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development, 25(6), 1466-1473. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Carl ROTH. [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid 100mg. Dana Bioscience. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-4-methoxybenzoic acid. Fisher Scientific. [Link]

Sources

Solvent selection for reactions involving 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 2-Chloro-4-[(methoxycarbonyl)amino]benzoic Acid

Executive Summary

This technical guide addresses the solvent selection, reaction optimization, and purification strategies for 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (referred to herein as CMABA ).[1]

CMABA is a critical bifunctional building block containing a sterically hindered carboxylic acid (ortho-chloro effect) and a carbamate-protected aniline.[1] Its unique solubility profile—driven by the competing lipophilicity of the aryl chloride and the polarity of the carbamate/acid moieties—presents specific challenges in process chemistry.[1] This guide transitions researchers from traditional, hazardous solvent systems (DMF/NMP) to modern, sustainable, and high-performance alternatives (2-MeTHF, CPME) without compromising yield.[1]

Physicochemical Profile & Solubility Thermodynamics

To select the correct solvent, one must understand the intermolecular forces governing CMABA.[1]

  • The Ortho-Chloro Effect: The chlorine atom at position 2 forces the carboxylic acid out of planarity with the aromatic ring.[1] While this reduces conjugation, it increases the kinetic barrier for nucleophilic attack at the carbonyl carbon during activation.[1]

  • H-Bonding Network: The carbamate (-NHCOOMe) at position 4 acts as both a hydrogen bond donor and acceptor.[1] In non-polar solvents, CMABA tends to form strong intermolecular dimers, leading to poor solubility.[1]

  • Predicted Solubility Matrix:

Solvent ClassRepresentativeSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMPExcellent Disrupts intermolecular H-bonds; ideal for reaction homogeneity but difficult to remove.
Ethers (Cyclic) THF, 2-MeTHFGood Good solvation of the aromatic core; 2-MeTHF offers higher boiling points for rate acceleration.[1]
Alcohols Methanol, EthanolModerate Soluble, but nucleophilic.[1] Unsuitable for activation steps (risk of esterification).[1]
Chlorinated DCM, ChloroformLow/Moderate Solubilizes the core but struggles to break the carbamate H-bond network at high concentrations.[1]
Water WaterpH Dependent Insoluble at pH < 4.[1] Highly soluble as a carboxylate salt at pH > 8.[1]

Solvent Selection for Amide Coupling (Key Application)

The primary utility of CMABA is amide coupling.[1] The choice of solvent dictates the reaction rate (dielectric constant effects) and the work-up efficiency.[1]

Traditional vs. Modern "Green" Solvents

Historically, DMF is the default for benzoic acids.[1] However, recent Green Chemistry mandates (REACH restrictions) favor alternatives that allow for easier aqueous work-ups.[1]

Recommendation: Switch from DMF to 2-MeTHF (2-Methyltetrahydrofuran) or a EtOAc/DMSO (9:1) binary mixture.[1]

  • Why 2-MeTHF? It is derived from renewable resources (corn cobs), separates cleanly from water (unlike DMF), and has a higher boiling point (80°C) than THF, allowing for faster kinetics on the sterically hindered ortho-chloro acid [1].[1]

  • Why EtOAc/DMSO? Small amounts of DMSO (10%) solubilize the polar carbamate, while the bulk EtOAc allows for standard aqueous washing protocols [2].[1]

Decision Tree for Solvent Selection

SolventSelection Start Start: CMABA Reaction Planning ReactionType Reaction Type? Start->ReactionType Coupling Amide Coupling / Activation ReactionType->Coupling Workup Purification / Crystallization ReactionType->Workup SolubilityCheck Reagent Solubility Check Coupling->SolubilityCheck Precip pH Swing Precipitation Workup->Precip HighSol High Solubility Required? SolubilityCheck->HighSol GreenRoute Green Route (Preferred) HighSol->GreenRoute Yes (Standard) TradRoute Traditional Route (Legacy) HighSol->TradRoute Extreme insolubility MeTHF Use 2-MeTHF (Easy Aqueous Workup) GreenRoute->MeTHF DMF Use DMF/DMAc (Requires multiple H2O washes) TradRoute->DMF

Figure 1: Decision matrix for selecting reaction media based on process requirements.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling of CMABA in 2-MeTHF

Rationale: This protocol avoids DMF, preventing the carryover of toxic solvents into the final drug substance.[1] 2-MeTHF forms an azeotrope with water, simplifying drying.[1]

Materials:

  • CMABA (1.0 equiv)[1]

  • Amine coupling partner (1.1 equiv)[1]

  • Coupling Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc) or HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: 2-MeTHF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Charge a reactor with CMABA (1.0 eq) and 2-MeTHF (10 volumes). Stir at room temperature. Note: If the solution is hazy, heat to 40°C.

  • Activation: Add DIPEA (3.0 eq). The solution should clarify as the carboxylate salt forms.[1]

  • Reagent Addition:

    • If using T3P: Add T3P solution (1.5 eq) dropwise. T3P is preferred for sterically hindered acids as it minimizes epimerization (though less relevant here) and drives the reaction via entropy.[1]

    • If using HATU: Add HATU (1.2 eq) in a single portion.

  • Coupling: Add the amine partner (1.1 eq).

  • Reaction: Heat to 50-60°C. The elevated temperature helps overcome the steric hindrance of the 2-chloro substituent.[1] Monitor by HPLC/LC-MS until CMABA < 1%.

  • Work-up (The "Green" Advantage):

    • Cool to room temperature.[1]

    • Add Water (5 volumes) and 1M HCl (to neutralize excess base).[1]

    • Separate layers.[1] The product remains in the organic (2-MeTHF) layer.[1]

    • Wash organic layer with 10% Na2CO3 (removes unreacted acid) and Brine.[1]

    • Concentrate the 2-MeTHF layer to dryness or perform a solvent swap for crystallization.

Protocol B: Purification via pH-Swing Crystallization

Rationale: CMABA derivatives often exhibit pH-dependent solubility.[1] This method uses water as an anti-solvent, eliminating the need for chromatography.[1]

Procedure:

  • Dissolve the crude reaction mixture in a minimum amount of DMSO or Methanol .[1]

  • Slowly add the solution into a stirred vessel containing Water (acidified to pH 3 with HCl) .

  • The sudden change in dielectric constant and pH will force the hydrophobic CMABA derivative to precipitate.[1]

  • Filter the solids and wash with water to remove residual DMSO/MeOH.[1]

  • Dry in a vacuum oven at 45°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-Cl group preventing activation.[1]Switch to a more reactive coupling agent (e.g., Ghosez's Reagent to form acid chloride in situ) or increase Temp to 80°C in 2-MeTHF.[1]
Product Oiling Out Solvent mixture is too polar during workup.[1]If using EtOAc/DMSO, add more water to force precipitation, or switch to DCM for extraction (if permissible).[1]
Impurity Formation (Urea) Slow amine addition when using carbodiimides (EDC/DCC).[1]Switch to phosphonium/uronium reagents (HATU/T3P) which have faster kinetics for hindered acids.[1]
Poor Solubility High crystal lattice energy of the carbamate.Add 5-10% N-Butylpyrrolidinone (NBP) as a non-toxic replacement for NMP [3].[1]

Visualizing the Reaction Workflow

ReactionWorkflow cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Workup Phase CMABA CMABA (Solid) ActiveEst Activated Ester (Intermediate) CMABA->ActiveEst HATU/T3P 50°C Solvent 2-MeTHF + DIPEA Solvent->ActiveEst Product Amide Product ActiveEst->Product + Amine Amine Amine Partner Amine->Product Wash Acid/Base Wash Product->Wash Quench Isolate Isolated Solid Wash->Isolate Evap/Cryst

Figure 2: Step-by-step reaction workflow highlighting the critical activation intermediate.[1]

References

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(1), 7.

  • Sherwood, J., et al. (2014).[1] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652.[1]

  • Camp, J. E. (2018).[1] "Bio-available solvents for green chemistry."[1][2][3] ChemSusChem, 11(18), 3048-3055.[1] [1]

  • Pfizer Solvent Selection Guide. (2023 Update). "Green Chemistry Solvent Selection Guide."

  • MacMillan, D. S., et al. (2013).[1] "Replacement of hazardous solvents in chemical processes."[1][2][4] Green Chemistry, 15, 596-600.

Disclaimer: This Application Note is for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling CMABA or associated reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by addressing common challenges encountered during this synthesis.

The synthesis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a critical step in the preparation of various pharmaceutically active compounds. The primary route involves the N-acylation of 2-chloro-4-aminobenzoic acid with methyl chloroformate. While seemingly straightforward, this reaction is susceptible to various side reactions and experimental pitfalls that can significantly impact the outcome. This guide provides a structured approach to identifying and resolving these issues, ensuring a successful and reproducible synthesis.

Core Synthesis Pathway

The fundamental transformation involves the reaction of the amino group of 2-chloro-4-aminobenzoic acid with methyl chloroformate to form a carbamate.

Synthesis_Pathway 2-Chloro-4-aminobenzoic_acid 2-Chloro-4-aminobenzoic acid Product 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid 2-Chloro-4-aminobenzoic_acid->Product N-acylation Methyl_chloroformate Methyl chloroformate Methyl_chloroformate->Product

Caption: Synthesis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors, from incomplete reactions to product loss during workup.

Potential CauseExplanationRecommended Solution(s)
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. The starting material, 2-chloro-4-aminobenzoic acid, may still be present.- Extend the reaction time and monitor progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - Gradually increase the reaction temperature, but be mindful of potential side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side Reactions Several side reactions can consume the starting material or the product, leading to a lower yield. These include the formation of a urea byproduct from the reaction of the product with another molecule of the starting amine, or O-acylation if hydroxyl-containing solvents are used.[2]- Control the stoichiometry carefully; avoid a large excess of the amine. - Add the methyl chloroformate dropwise to the amine solution to maintain a low concentration of the acylating agent. - Use a non-nucleophilic solvent to prevent O-acylation.
Product Loss During Workup The product can be lost during extraction and purification steps. Incomplete precipitation or dissolution in the wrong solvent during recrystallization are common culprits.- During acid-base extraction, ensure the pH is sufficiently acidic to fully precipitate the carboxylic acid.[3] - Optimize the recrystallization solvent system to maximize product recovery while effectively removing impurities.
Degradation of Reagents Methyl chloroformate is moisture-sensitive and can degrade over time, leading to lower reactivity.[4]- Use freshly opened or properly stored methyl chloroformate. - Conduct the reaction under anhydrous conditions to prevent hydrolysis of the acylating agent.
Q2: I am observing significant amounts of an unknown impurity in my final product. How can I identify and eliminate it?

The presence of impurities can compromise the quality of your final product and interfere with subsequent reactions.

Impurity_Troubleshooting cluster_0 Problem: Unknown Impurity cluster_1 Analysis cluster_2 Potential Impurities & Solutions Impurity_Detected Impurity Detected (e.g., by NMR, LC-MS) Analyze_Data Analyze Spectroscopic Data (NMR, MS, IR) Impurity_Detected->Analyze_Data Compare_Starting_Materials Compare with Starting Materials Analyze_Data->Compare_Starting_Materials Unreacted_SM Unreacted Starting Material (2-chloro-4-aminobenzoic acid) Solution: Drive reaction to completion. Compare_Starting_Materials->Unreacted_SM Dimer Urea Dimer Byproduct Solution: Control stoichiometry, slow addition of acylating agent. Compare_Starting_Materials->Dimer O_Acylation O-Acylated Product (if protic solvent used) Solution: Use aprotic solvent. Compare_Starting_Materials->O_Acylation

Caption: Troubleshooting logic for identifying and eliminating impurities.

Common Impurities and Their Mitigation:

  • Unreacted 2-chloro-4-aminobenzoic acid: This is the most common impurity.

    • Identification: Compare the analytical data (e.g., TLC, NMR) of your product with that of the starting material.

    • Solution: As discussed in Q1, ensure the reaction goes to completion by optimizing reaction time and temperature.

  • Urea Byproduct: Formed by the reaction of the isocyanate intermediate (from the decomposition of the acyl azide formed in situ) with the starting amine.

    • Identification: Look for characteristic signals in the NMR and a corresponding mass in the MS data.

    • Solution: Maintain a low reaction temperature and add the methyl chloroformate slowly to the reaction mixture.

  • Diacylated Product: The formation of an imide by further acylation of the desired product.

    • Identification: A higher molecular weight peak in the mass spectrum and changes in the aromatic region of the NMR spectrum.

    • Solution: Use a stoichiometric amount of methyl chloroformate. An excess of the acylating agent can lead to this side reaction.[5]

Q3: The reaction is sluggish and does not proceed to completion even after an extended period. What can I do?

A slow or stalled reaction can often be attributed to issues with reagents, catalysts, or reaction conditions.

  • Check the Quality of Reagents:

    • 2-chloro-4-aminobenzoic acid: Ensure it is of high purity. Impurities in the starting material can inhibit the reaction.

    • Methyl Chloroformate: As a moisture-sensitive reagent, its degradation can lead to a loss of reactivity.[4] Consider using a fresh bottle or redistilling if necessary.

    • Base: If a base is used to scavenge the HCl byproduct, ensure it is dry and of the appropriate strength. Common bases include pyridine or triethylamine.

  • Solvent Choice:

    • The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF), acetone, or dichloromethane (DCM). Ensure the solvent is anhydrous.

  • Catalysis:

    • While not always necessary, the addition of a catalyst can sometimes accelerate the reaction. For N-acylation reactions, catalysts like 4-dimethylaminopyridine (DMAP) can be effective, although care must be taken to avoid side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

The optimal temperature can vary depending on the solvent and the presence of a catalyst. Generally, the reaction is carried out at room temperature or slightly below (0-25 °C) to minimize side reactions. A gentle warming to 40-50 °C can be employed if the reaction is sluggish, but this should be done with careful monitoring.

Q2: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid. A suitable solvent system, often a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexanes), should be determined experimentally to achieve high purity and recovery.

Q3: Are there any safety precautions I should be aware of?

Yes. Methyl chloroformate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] The reaction also produces HCl as a byproduct, which is corrosive. If a base like pyridine is used, it should also be handled with care due to its toxicity and flammability.

Q4: Can I use a different acylating agent instead of methyl chloroformate?

Yes, other acylating agents can be used to introduce the methoxycarbonyl group, such as di-tert-butyl dicarbonate (Boc anhydride) followed by deprotection, or by using a mixed anhydride.[7] However, methyl chloroformate is often the most direct and cost-effective reagent for this transformation.[4]

Experimental Protocol: Synthesis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-chloro-4-aminobenzoic acid

  • Methyl chloroformate

  • Pyridine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminobenzoic acid (1 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • Add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • Acylation of Amines, Part 2: Other Electrophiles - YouTube. (2021).
  • Chloroformate - Wikipedia. (n.d.).
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. (n.d.).
  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents. (n.d.).
  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed. (1979).
  • 2-Chloro-4-aminobenzoic acid methyl ester | CAS 46004-37-9 | SCBT. (n.d.).
  • US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents. (n.d.).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. (n.d.).
  • Acylation Reaction: Applications in Organic Chemistry - J&K Scientific LLC. (2025).
  • Acetylation and condensation of p-amino benzoic acid 1 with different... - ResearchGate. (n.d.).
  • Methyl 2-chloro-4-aminobenzoate - YangZhou ShuangDing Chem Co.,Ltd. (n.d.).
  • (PDF) 2-Amino-4-chlorobenzoic acid - ResearchGate. (n.d.).
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.).
  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents. (n.d.).
  • United States Patent - Googleapis.com. (n.d.).
  • The Versatility of 4-Amino-2-chlorobenzoic Acid: A Building Block for Bioactive Molecules - Benchchem. (n.d.).
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. (n.d.).
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed. (2024).
  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid - Benchchem. (n.d.).
  • An In-depth Technical Guide to 4-Amino-2-chlorobenzoic Acid: Discovery, Synthesis, and Properties - Benchchem. (n.d.).
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. (n.d.).

Sources

Identifying common impurities in 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis and handling of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid. Our approach is rooted in a deep understanding of the compound's synthesis and potential degradation pathways, providing you with practical and scientifically sound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my sample of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid?

A1: Based on the common synthetic route, which involves the reaction of 2-chloro-4-aminobenzoic acid with methyl chloroformate, impurities can be categorized into four main types:

  • Starting Material-Related: The most common impurity is unreacted 2-chloro-4-aminobenzoic acid . Its presence is typically due to an incomplete reaction.

  • Reagent-Related: Residual solvents from the reaction or purification steps, such as methanol , can be present.

  • Process-Related (Byproducts):

    • Di-acylated byproduct (2-chloro-4-[bis(methoxycarbonyl)amino]benzoic acid): This can form if the starting amine reacts with two molecules of methyl chloroformate.

    • Methyl ester byproduct (methyl 2-chloro-4-[(methoxycarbonyl)amino]benzoate): This can occur if the carboxylic acid group of the product is esterified during the synthesis, particularly if methanol is used as a solvent or is present as an impurity in the reagents.

  • Degradation-Related:

    • 2-chloro-4-aminobenzoic acid: The carbamate functional group in the target molecule can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of the starting amine. Carbamates are generally stable in a pH range of 2-12.[1][2]

Q2: My synthesized 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid has a lower-than-expected melting point and appears discolored. What could be the cause?

A2: A depressed and broad melting point, along with discoloration (e.g., beige to light brown), is a strong indicator of the presence of impurities. The most likely culprits are residual starting materials or byproducts from the synthesis. The presence of colored impurities can often be attributed to oxidation products of the amine starting material.[3]

To address this, we recommend purification by recrystallization. A detailed protocol is provided in the Troubleshooting Guide section. In some cases, treating the hot solution with activated charcoal during recrystallization can effectively remove colored impurities.[3]

Q3: How can I confirm the identity and quantity of impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating, identifying, and quantifying impurities in pharmaceutical intermediates like 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid.[3] We provide a detailed HPLC method in the "Experimental Protocols" section that can be adapted for your specific needs.

Other useful analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information to confirm the identity of the main compound and help identify impurities by their unique signals.[3]

  • Mass Spectrometry (MS): When coupled with LC or GC, MS can help identify impurities by providing their mass-to-charge ratio, which aids in determining their molecular weight and elemental composition.[3]

Troubleshooting Guide

Issue 1: High levels of unreacted 2-chloro-4-aminobenzoic acid detected by HPLC.
  • Root Cause: Incomplete reaction. This could be due to insufficient reagent, suboptimal reaction temperature, or a short reaction time.

  • Solution:

    • Re-run the reaction: If you have isolated the impure product, you can re-subject it to the reaction conditions with an additional equivalent of methyl chloroformate and base.

    • Optimize reaction conditions: For future syntheses, consider the following:

      • Increase the equivalents of methyl chloroformate: A slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

      • Ensure efficient stirring: Homogeneous mixing is crucial for this reaction.

      • Control the temperature: The reaction of amines with chloroformates is often exothermic.[4] Maintaining a low temperature (e.g., 0-5 °C) during the addition of methyl chloroformate can prevent side reactions.

      • Monitor the reaction: Use TLC or HPLC to monitor the disappearance of the starting material before quenching the reaction.

Issue 2: An unexpected peak is observed in the HPLC chromatogram with a higher retention time than the product.
  • Potential Identity: This could be the di-acylated byproduct (2-chloro-4-[bis(methoxycarbonyl)amino]benzoic acid) , which is less polar than the desired product and thus elutes later in a reversed-phase HPLC system.

  • Confirmation:

    • LC-MS analysis: Determine the molecular weight of the impurity. The di-acylated byproduct will have a molecular weight corresponding to the addition of a second methoxycarbonyl group.

  • Mitigation:

    • Control stoichiometry: Use a controlled amount of methyl chloroformate (closer to 1.0 equivalent).

    • Slow addition of reagent: Add the methyl chloroformate dropwise to the reaction mixture to avoid localized high concentrations.

Issue 3: A peak corresponding to the methyl ester of the product is identified.
  • Root Cause: Esterification of the carboxylic acid. This is more likely to occur if methanol is used as a solvent or if the reaction is performed under acidic conditions with a source of methanol.

  • Solution:

    • Choice of solvent: Use an aprotic solvent such as dichloromethane or tetrahydrofuran for the reaction.

    • Purification: The methyl ester can often be separated from the carboxylic acid product by column chromatography or careful recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Identification of Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix. It is adapted from established methods for similar compounds.[5]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a composition that allows for good retention of the starting material (e.g., 80% A, 20% B).

    • Run a linear gradient to a higher concentration of organic phase (e.g., 20% A, 80% B) over 20-30 minutes to elute all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or determine the λmax of your compound and impurities)

  • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your sample.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Order (Reversed-Phase HPLC) Compound
1 (Most Polar)2-chloro-4-aminobenzoic acid (Starting Material/Degradant)
22-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (Product)
3Methyl 2-chloro-4-[(methoxycarbonyl)amino]benzoate (Ester Byproduct)
4 (Least Polar)2-chloro-4-[bis(methoxycarbonyl)amino]benzoic acid (Di-acylated Byproduct)

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving purity issues with your 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid.

Impurity_Troubleshooting cluster_impurities Impurity Identification cluster_solutions Troubleshooting Actions start Start: Impure Sample of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid hplc_analysis Perform HPLC Analysis start->hplc_analysis identify_impurities Identify Impurities by Retention Time and/or LC-MS hplc_analysis->identify_impurities unreacted_sm Unreacted Starting Material (2-chloro-4-aminobenzoic acid) identify_impurities->unreacted_sm Early eluting peak diacylated Di-acylated Byproduct identify_impurities->diacylated Late eluting peak ester Methyl Ester Byproduct identify_impurities->ester Peak with intermediate polarity other Other Unknown Impurities identify_impurities->other Unidentified peaks optimize_reaction Optimize Reaction: - Increase reagent equivalents - Adjust temperature/time - Improve mixing unreacted_sm->optimize_reaction control_stoichiometry Control Stoichiometry: - Use ~1.0 eq. of reagent - Slow reagent addition diacylated->control_stoichiometry change_solvent Change to Aprotic Solvent ester->change_solvent purify Purify by Recrystallization or Column Chromatography other->purify optimize_reaction->hplc_analysis Re-analyze control_stoichiometry->hplc_analysis Re-analyze change_solvent->hplc_analysis Re-analyze purify->hplc_analysis Re-analyze end_node Pure Product purify->end_node

Caption: Troubleshooting workflow for impurity identification and resolution.

References

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • Matijasic, I., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 271-285. Available at: [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Carlsson, M., et al. (2004). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. The Journal of Physical Chemistry A, 108(4), 689-697. Available at: [Link]

  • Reddit. (2014). Why is carbamic acid unstable? Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Li, Y., et al. (2015). A simple and sensitive HPLC-MS/MS method for simultaneous determination of nine kinds of (D)- and (L)-amino acid enantiomers in amino acid tablets. Analytical Methods, 7(11), 4570-4577. Available at: [Link]

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 6(21), 8564-8573. Available at: [Link]

  • Farag, A. M., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. Available at: [Link]

  • Jiangsu Flag Chem Ind. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka.

Sources

Solving solubility issues of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (referred to hereafter as CMBA ). The protocols below are designed to overcome the high lattice energy and hydrophobicity of the crystalline solid while preventing chemical degradation during formulation.

🔬 Compound Profile & Physicochemical Basis

Before attempting solubilization, understand the molecule's behavior in solution. CMBA is a weak acid with a lipophilic core and a hydrolytically sensitive carbamate tail.

PropertyEstimated ValueImplication for Solubility
pKa (Acid) 3.5 – 3.8 The molecule is unionized (insoluble) at pH < 3.5. Solubility increases logarithmically above pH 4.5.
LogP ~2.0 – 2.5 Moderate lipophilicity. Requires organic cosolvents or surfactants if not ionized.
H-Bonding High (Donor/Acceptor)High crystal lattice energy. "Like dissolves like" rules apply strictly.
Stability pH 2.0 – 8.5Critical: The carbamate group is susceptible to base-catalyzed hydrolysis at pH > 9.0.
🛠 Module 1: "It won't dissolve in water."

Issue: User observes white powder floating or sedimenting in pure water or acidic buffers (e.g., 0.1 N HCl). Root Cause: At pH values below its pKa (~3.6), CMBA exists as a protonated, neutral species with very low aqueous solubility. The Fix: Convert the acid to its salt form (Ionization).

Protocol: In Situ Salt Formation (Sodium Salt)

Use this method for preparing aqueous stock solutions (up to 10-20 mM).

  • Calculate: Determine the moles of CMBA.

  • Weigh: Place CMBA powder in a vial.

  • Alkalize: Add 0.95 equivalents of 1.0 M NaOH (or KOH).

    • Note: Do not add excess base initially to avoid local "hotspots" of high pH that could hydrolyze the carbamate.

  • Vortex/Sonicate: The solution should clarify as the salt forms.

  • Buffer: Immediately add Phosphate Buffered Saline (PBS, pH 7.4) to the desired volume.

  • Final Check: Measure pH. If < 7.0, add minute amounts of NaOH to reach pH 7.2–7.4.

⚠️ CAUTION: Do not heat above 40°C while at pH > 8.0. This accelerates carbamate hydrolysis.

🛠 Module 2: "My stock solution precipitated when added to media."

Issue: A clear DMSO stock solution turns cloudy immediately upon injection into cell culture media or animal dosing vehicles. Root Cause: The "Solvent Shift" effect. DMSO solubilizes the neutral form. When diluted into aqueous media, the solvent power drops. If the media pH is low (or if the concentration exceeds the aqueous solubility limit), the compound "crashes out."

Protocol: The "Spring and Parachute" Formulation

Use this for animal dosing or high-concentration cellular assays.

The Logic:

  • The Spring: A water-miscible solvent (DMSO/PEG) creates a high-energy supersaturated state.

  • The Parachute: A surfactant or complexing agent (Tween 80 or Cyclodextrin) prevents the molecules from aggregating into crystals.

Recommended Vehicle:

  • 5% DMSO (Pre-solubilization)

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant/Parachute)

  • 50% Water/Saline

Step-by-Step:

  • Dissolve CMBA in 100% DMSO at 20x the final target concentration.

  • Add Tween 80 to the DMSO solution and vortex.

  • Slowly add PEG 400 with constant mixing.

  • Slowly add warm (37°C) Saline/Water dropwise while vortexing.

    • Why dropwise? Prevents local precipitation shock.

📊 Visualization: Decision Logic & Stability Pathways
Figure 1: Solubilization Decision Tree

Use this flowchart to select the correct solvent system based on your application.

SolubilityLogic Start Start: CMBA Powder AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal AppType->InVivo DMSO_Check Is DMSO allowed? InVitro->DMSO_Check Route Route of Admin? InVivo->Route PureDMSO Dissolve in 100% DMSO (Dilute < 0.5% in media) DMSO_Check->PureDMSO Yes SaltForm Generate Na-Salt (pH 7.4 Buffer) DMSO_Check->SaltForm No (DMSO Toxic) IV IV Injection Route->IV Oral Oral Gavage (PO) Route->Oral CycDex HP-beta-Cyclodextrin (20% w/v in Saline) IV->CycDex Solubility Critical Oral->CycDex Low Dose/Soluble Suspension Methylcellulose (0.5%) Suspension Oral->Suspension High Dose

Caption: Decision matrix for selecting the optimal vehicle based on experimental constraints.

Figure 2: The Hydrolysis Trap (Stability Warning)

Understanding why high pH must be avoided.

Degradation CMBA Intact CMBA (Active) HighPH pH > 9.0 (OH- Attack) CMBA->HighPH Exposure Intermediate Tetrahedral Intermediate HighPH->Intermediate Nucleophilic Attack Products Degradation Products: 1. 2-Chloro-4-aminobenzoic acid 2. Methanol 3. CO2 Intermediate->Products Elimination

Caption: Mechanism of base-catalyzed carbamate hydrolysis. At pH > 9, the methoxycarbonyl group is cleaved.

❓ Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of CMBA? A: No. The combination of high heat (121°C) and water will likely hydrolyze the carbamate linkage, even at neutral pH.

  • Alternative: Use sterile filtration (0.22 µm PES or PVDF membranes).

Q2: Why does the compound turn yellow in alkaline solution? A: This indicates degradation. The hydrolysis product, 2-chloro-4-aminobenzoic acid , is an aniline derivative which can oxidize or form colored impurities (often yellow/brown) upon exposure to air and light. If your solution turns yellow, discard it.

Q3: What is the maximum solubility I can achieve? A:

  • Pure Water (pH 3): < 0.1 mg/mL (Negligible)

  • PBS (pH 7.4): ~ 1 - 5 mg/mL (as the Sodium salt)

  • DMSO: > 50 mg/mL

Q4: Is this compound compatible with BSA (Bovine Serum Albumin)? A: Likely yes. The lipophilic benzoic acid core binds well to albumin. However, this binding reduces the "free" concentration of the drug in your assay. If you see a loss of potency in high-serum media, consider protein binding as a factor.

📚 References
  • PubChem. (2025).[1][2] 2-Chloro-4-methoxybenzoic acid (Analogous Structure Physicochemical Data). National Library of Medicine. Link

  • Vertex AI Search. (2025). Hydrolysis of N-monosubstituted carbamate esters. (Confirming E1cB mechanism and instability in alkaline media).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-solubility relationships and Henderson-Hasselbalch kinetics).

  • Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Springer. (Reference for carbamate stability and prodrug design principles).

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Source for Cosolvent and "Spring and Parachute" formulation theory).

Sources

Troubleshooting HPLC peak tailing for 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Analyte: 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Executive Summary

You are likely experiencing peak tailing with 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid due to a mismatch between your mobile phase pH and the analyte’s pKa (approx.[1] 3.3–3.8) .

This molecule contains a carboxylic acid moiety and a polar carbamate group. Tailing in this class of compounds is almost invariably caused by secondary silanol interactions or mixed-mode ionization states.

This guide moves beyond generic advice, providing a mechanistic root-cause analysis and a self-validating troubleshooting protocol.

Part 1: The Chemistry of the Problem

To fix the tailing, you must understand the molecular behavior inside the column.

  • The "Twilight Zone" of pH:

    • The pKa of the benzoic acid moiety in this molecule is approximately 3.3 – 3.8 due to the electron-withdrawing chlorine atom [1, 4].

    • The Error: If you run your HPLC at pH 3.5–4.5 (a common range for ammonium acetate buffers), your analyte exists as a mixture of neutral (

      
      ) and ionized (
      
      
      
      ) species. These two forms interact differently with the stationary phase, causing peak broadening and severe tailing.[2]
  • Silanol Activity:

    • At pH > 3.5, residual silanols (

      
      ) on the silica support begin to ionize to 
      
      
      
      .
    • While the carboxylate anion (

      
      ) should theoretically repel the silanol anion, the carbamate nitrogen or trace metal impurities can facilitate bridging or hydrogen bonding, dragging the peak tail [2].
      

The Solution: You must operate at a pH where the analyte is 100% protonated (Neutral) . This suppresses secondary ionic interactions and forces the separation to rely purely on hydrophobic partitioning.

Part 2: Troubleshooting Protocols
Protocol A: Mobile Phase Optimization (The "Gold Standard" Fix)

Objective: Lower Mobile Phase pH to < 2.8 to suppress ionization of both the analyte and the silica surface.

ParameterCurrent (Likely)Optimized Recommendation Why?
pH 3.5 – 6.02.3 – 2.5 Ensures analyte is >99% neutral (

).
Buffer Ammonium Acetate0.1% Phosphoric Acid or 20mM Phosphate Buffer Phosphate suppresses silanol activity better than volatile acids.
Modifier MethanolAcetonitrile (ACN) ACN forms sharper peaks for aromatic acids due to dipole interactions.

Step-by-Step Implementation:

  • Prepare Aqueous Phase: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1 L of water (20 mM).
    
  • Adjust pH: Titrate with Phosphoric Acid (

    
    ) until pH reaches 2.3 ± 0.1 .
    
  • Filter: Filter through a 0.2 µm nylon membrane.

  • Run Condition: Use an isocratic or gradient mix with ACN.

    • Note: If LC-MS compatibility is required, substitute Phosphate with 0.1% Formic Acid (approx pH 2.7).

Protocol B: Stationary Phase Selection

If pH adjustment does not fully resolve the tailing (Asymmetry > 1.2), the column chemistry is the bottleneck.

  • Requirement: You must use a Type B (High Purity) Silica column that is fully end-capped .

  • Mechanism: "End-capping" reacts free silanols with small reagents (like trimethylchlorosilane), physically blocking the analyte from interacting with the active silica surface [5].

Recommended Phase Chemistries:

  • C18 with Polar End-capping: (e.g., "Aq" or "Polar Embedded" series). The polar group shields the silanols and improves wettability for this polar-aromatic compound.

  • Avoid: Older "Standard" C18 columns (Type A silica) which have high metal content and acidic silanols.

Protocol C: The "Solvent Effect" (Injection Solvent)

A common user error is dissolving this sparingly soluble acid in 100% Methanol or DMSO and injecting a large volume.

  • The Issue: The strong solvent plug travels down the column, carrying the analyte faster than the mobile phase can equilibrate it. This causes "fronting" that looks like tailing, or split peaks.

  • The Fix: Dilute your sample with your initial mobile phase .

    • Example: If your method starts at 90% Water / 10% ACN, your sample diluent should be at least 50% Water.

Part 3: Diagnostic Logic Tree

Use this flowchart to systematically identify the root cause of your tailing.

Troubleshooting Start Start: Peak Tailing Observed CheckPH Is Mobile Phase pH < 2.8? Start->CheckPH AdjustPH Action: Adjust pH to 2.3 (Use Phosphate/Formic Acid) CheckPH->AdjustPH No CheckColumn Is Column End-Capped? CheckPH->CheckColumn Yes AdjustPH->CheckPH ChangeColumn Action: Switch to High-Purity End-Capped C18 CheckColumn->ChangeColumn No CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckColumn->CheckSolvent Yes ChangeColumn->CheckColumn DiluteSample Action: Dilute Sample with Initial Mobile Phase CheckSolvent->DiluteSample Yes CheckLoad Check Mass Load (Overloading?) CheckSolvent->CheckLoad No DiluteSample->CheckSolvent ReduceLoad Action: Inject Less Mass CheckLoad->ReduceLoad Yes Success Success: Asymmetry Factor < 1.2 CheckLoad->Success No ReduceLoad->CheckLoad

Figure 1: Systematic decision tree for isolating HPLC peak tailing causes in acidic analytes.

Frequently Asked Questions (FAQ)

Q: Can I use Ion-Pairing Reagents instead of low pH? A: Yes, reagents like Sodium Heptanesulfonate can reduce tailing by masking silanols. However, they are "sticky," require long equilibration times (approx. 20-30 column volumes), and are incompatible with LC-MS [3]. Low pH is cleaner and more robust for this specific benzoic acid derivative.

Q: Why does my peak tail increase as the column ages? A: The "end-capping" on your column can hydrolyze over time, especially if you have previously run the column at pH < 2 or > 8 for extended periods. This exposes raw silanols. If the column is old, replace it.

Q: The pKa is 3.5. Why not run at pH 5.5 to fully ionize it? A: You can, but you risk "dewetting" if your column is highly hydrophobic (pure C18). Also, at pH 5.5, the silica surface is fully negatively charged. If your sample matrix contains any cationic species (amines, salts), they will stick to the silica, changing the surface chemistry and potentially causing ghost peaks or retention time shifts. Running at low pH (Protonated/Neutral state) is generally more reproducible for benzoic acids.

References
  • BenchChem. (2025).[1][3] Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Retrieved from

  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing & Silanol Interactions. Retrieved from

  • Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • PubChem. (2025).[4] 4-Amino-2-chlorobenzoic acid (Related Structure) pKa Data.[4][5] National Library of Medicine. Retrieved from

  • Wikipedia. (2025). Reversed-phase chromatography: Stationary Phase and End-capping. Retrieved from

Sources

Validation & Comparative

FTIR spectrum analysis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

[1][2]

Executive Summary & Application Context

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CAS 37653-89-7 ) serves as a critical protected intermediate in the synthesis of complex pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2] It is structurally derived from 4-amino-2-chlorobenzoic acid by protecting the primary amine with a methyl carbamate group.[1][2]

In drug development, monitoring this protection step is vital.[1][2] Incomplete reaction results in residual genotoxic aniline precursors, while over-reaction can lead to side products.[1][2] This guide focuses on the FTIR spectral evolution from the precursor to the product, providing a robust method for confirming structural identity and purity without the immediate need for NMR or MS.[1][2]

Key Structural Transformation[1][2]
  • Precursor: 4-Amino-2-chlorobenzoic acid (Primary Amine -NH₂ + Carboxylic Acid -COOH)[1][2]

  • Target Product: 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (Methyl Carbamate -NH-CO-OMe + Carboxylic Acid -COOH)[1][2]

Experimental Methodology

To ensure reproducibility, the following protocol is recommended. The choice of sampling technique significantly impacts the resolution of the carbonyl region, which is critical for this analysis.[1][2]

Protocol: High-Resolution FTIR Acquisition
  • Sample Preparation:

    • Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1][2]

      • Reasoning: Carboxylic acids often form strong hydrogen-bonded dimers in the solid state.[1][2] ATR requires minimal prep and preserves the native solid-state structure, preventing moisture uptake which interferes with the O-H region.[1][2]

    • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).[1][2]

      • Caution: KBr is hygroscopic.[1][2] Water bands (3400 cm⁻¹) can obscure the N-H stretch of the carbamate.[1][2] Dry KBr at 110°C prior to use.

  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ (Essential to resolve overlapping Carbonyl bands).

    • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.[1][2]

Workflow Diagram: Synthesis & QC Logic

QC_WorkflowFigure 1: In-Process Control (IPC) Workflow using FTIRStartStart: 4-Amino-2-chlorobenzoic acidReactionReaction: Methyl Chloroformate+ BaseStart->ReactionCrudeCrude IntermediateReaction->CrudeFTIRFTIR Analysis(ATR Mode)Crude->FTIRDecisionSpectral Check:NH2 Doublet Gone?Carbamate C=O Present?FTIR->DecisionPassPASS: Proceed toNext StepDecision->PassYesFailFAIL: ReprocessDecision->FailNo

Technical Deep Dive: Spectral Analysis

The conversion from a primary amine to a carbamate introduces specific spectral markers. The analysis is divided into three critical regions.

Region 1: High Frequency (3500 – 2500 cm⁻¹)[1]
  • Precursor (Amine): Displays a characteristic doublet for the primary amine (-NH₂) asymmetric and symmetric stretching modes, typically around 3450 cm⁻¹ and 3350 cm⁻¹ .[1][2]

  • Product (Carbamate): The doublet disappears. It is replaced by a single sharp band around 3300–3350 cm⁻¹ corresponding to the secondary amine (-NH-) stretch of the carbamate.[1][2]

  • Common Feature: Both spectra exhibit a broad, underlying absorption from 3300–2500 cm⁻¹ due to the O-H stretch of the carboxylic acid dimer.[1][2] This often creates a "jagged" baseline upon which the N-H peaks sit.[1][2]

Region 2: The Carbonyl Zone (1750 – 1600 cm⁻¹)

This is the most complex region due to potential overlap.[1][2]

  • Carboxylic Acid C=O: Typically appears at 1680–1700 cm⁻¹ (dimer).[1][2]

  • Carbamate C=O (Amide I-like): Appears at slightly higher wavenumbers, typically 1700–1740 cm⁻¹ .[1][2]

  • Analysis: In the product, you will observe a broadening or splitting of the carbonyl band.[1][2] A new shoulder or distinct peak above 1700 cm⁻¹ confirms the introduction of the carbamate carbonyl.[2]

Region 3: The Fingerprint & Amide Modes (1600 – 1000 cm⁻¹)[1]
  • Amide II Band: The carbamate introduces an N-H bending/C-N stretching mode (Amide II) near 1520–1550 cm⁻¹ , which is absent in the precursor.[1][2]

  • C-O Stretching: The methoxy group (-O-CH₃) and the carbamate C-O bond introduce strong stretching vibrations in the 1200–1300 cm⁻¹ range, adding intensity to this region compared to the precursor.[1][2]

  • Aryl Chloride: The C-Cl stretch typically appears at 1050–1100 cm⁻¹ (in-plane) but is often obscured; however, it remains consistent between both molecules.[1][2]

Comparative Data Summary

The table below summarizes the diagnostic shifts required to validate the product identity.

Functional GroupModePrecursor Frequency (cm⁻¹)Product Frequency (cm⁻¹)Diagnostic Change
Amine / Carbamate N-H Stretch 3450, 3350 (Doublet) ~3320 (Singlet) Primary → Secondary Amine
Carboxylic Acid O-H Stretch2500–3300 (Broad)2500–3300 (Broad)No significant change
Carbamate C=O[1][2] Stretch Absent1700–1730 New Band Appearance
Carboxylic Acid C=O[1][2] Stretch1670–16901670–1690Retained (may overlap)
Amine N-H Bend~1620AbsentDisappearance
Carbamate Amide II Absent1520–1550 New Band Appearance
Ether / Ester C-O Stretch Weak/Absent1200–1300 Increased Intensity
Spectral Logic Diagram

Spectral_LogicFigure 2: Decision Tree for Spectral IdentificationInputUnknown Sample SpectrumCheckNHRegion 3300-3500 cm⁻¹:Is it a Doublet or Singlet?Input->CheckNHCheckCORegion 1700-1750 cm⁻¹:Is there a high-freq C=O shoulder?CheckNH->CheckCOSinglet (NH)PrecursorIdentify: Precursor(4-Amino-2-chlorobenzoic acid)CheckNH->PrecursorDoublet (NH2)CheckCO->PrecursorNo (Only Acid C=O)ProductIdentify: Product(2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid)CheckCO->ProductYes (Carbamate C=O)

Troubleshooting & Tips

  • Overlapping Carbonyls: If the acid and carbamate carbonyls merge into a single broad peak, use Second Derivative Spectroscopy (available in most FTIR software) to resolve the underlying maxima.[1][2]

  • Residual Solvent: Be aware that solvents like Ethyl Acetate (C=O ~1740 cm⁻¹) can mimic the carbamate peak.[1][2] Ensure the sample is thoroughly dried.[1][2]

  • Salt Formation: If the carboxylic acid is neutralized (e.g., by residual base), the C=O peak at 1680 cm⁻¹ will disappear and be replaced by asymmetric/symmetric carboxylate stretches (1550/1400 cm⁻¹).[1] This confirms salt formation, not necessarily product degradation.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved February 13, 2026 from [Link][1]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Amino-4-chlorobenzoic acid (Isomer comparison). NIST Chemistry WebBook.[1][2] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).

Validating purity of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid reference standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Orthogonal Validation of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic Acid Reference Standards

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built. An improperly characterized standard can lead to costly errors in drug substance quantification, impurity profiling, and stability studies. This guide provides a comprehensive, field-proven framework for validating the purity of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid, a key chemical intermediate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and instead, to detail an orthogonal, self-validating workflow that ensures the highest degree of confidence in the final purity assignment.

The core principle of our approach is the use of multiple, independent analytical techniques.[][2] A single method, no matter how powerful, possesses inherent biases and limitations. By employing an orthogonal strategy—combining separation techniques, spectroscopic methods, and thermal analysis—we create a robust system where each method corroborates and complements the others, providing a comprehensive and trustworthy purity value.

The Orthogonal Purity Assessment Workflow

A robust characterization plan is not a linear process but an integrated one. Data from each analytical technique informs the next, building a complete profile of the reference standard.

Purity_Validation_Workflow cluster_0 Phase 1: Identification & Primary Purity cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Final Purity Assignment A Structural Confirmation (NMR, MS, FTIR) B Chromatographic Purity (HPLC-UV) A->B Confirms Identity C Absolute Purity Assay (qNMR) B->C Informs qNMR peak selection D Impurity Identification (LC-MS) B->D Detects unknown peaks H Mass Balance Calculation (Purity = 100% - Impurities) C->H D->H E Residual Solvents (HS-GC) E->H F Water Content (Karl Fischer/TGA) F->H G Inorganic Impurities (Residue on Ignition) G->H I Final Certificate of Analysis H->I Establishes Certified Purity

Caption: Integrated workflow for reference standard validation.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, designed to separate and quantify organic impurities that are structurally similar to the main compound.[][3][4] The choice of a reversed-phase method is logical for a moderately polar molecule like 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid.

Causality Behind Experimental Choices:

  • Gradient Elution: An isocratic method may fail to elute highly retained, non-polar impurities or may co-elute with polar impurities near the solvent front. A gradient elution, by systematically increasing the organic solvent concentration, ensures a broad polarity range is swept, providing the best chance of separating all potential process-related impurities and degradants.

  • UV Detection and Wavelength Selection: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector. It allows for the acquisition of spectra across a range, which is crucial for assessing peak purity and identifying the optimal wavelength for quantification—typically the absorbance maximum (λmax) of the main compound—to ensure maximum sensitivity for all related substances.

  • Area Percent Normalization: This method provides a rapid estimation of purity. However, it operates on the assumption that all impurities have the same response factor as the main compound, which is rarely true. Therefore, this value should be considered a relative purity and must be supplemented by other techniques.

Experimental Protocol: HPLC-UV for Purity Determination
  • System Preparation: An HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water. The acid is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.

    • Detection: PDA detector, monitoring at 254 nm, with spectra collected from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak relative to the total area of all peaks detected. Per pharmacopeial guidelines like USP <621>, system suitability tests (e.g., peak tailing, theoretical plates) must be performed to ensure the chromatographic system is performing adequately.[5][6][7][8][9]

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the definitive tool for this purpose, providing molecular weight information that is critical for structural elucidation.[10][11][12][13] This technique is essential for understanding the impurity profile, which can offer insights into the synthetic pathway or degradation routes.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements.[10] This precision allows for the determination of the elemental composition of an impurity, significantly narrowing down the possibilities for its chemical structure.

  • Tandem Mass Spectrometry (MS/MS): By isolating an impurity ion and fragmenting it, MS/MS provides structural clues. The fragmentation pattern is like a fingerprint that can be used to piece together the molecule's structure.[10][12]

Experimental Protocol: LC-MS for Impurity Identification
  • System: An HPLC system coupled to an HRMS detector (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC method as described above can be used, but the non-volatile phosphoric acid must be replaced with a volatile mobile phase modifier like 0.1% formic acid to be compatible with the MS source.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI, run in both positive and negative modes to ensure detection of all ionizable impurities.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode to detect all ions. For any impurity peak exceeding the identification threshold (e.g., 0.10% as per ICH Q3A guidelines), a separate data-dependent MS/MS experiment should be conducted.

  • Data Analysis: The accurate mass of each impurity peak is used to propose a molecular formula. This, combined with the MS/MS fragmentation data and knowledge of the synthetic process, allows for the confident structural assignment of the impurity.

Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method that provides a direct and highly accurate quantification of a compound without the need for a specific reference standard of that same compound.[14][15][16][17] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.

Causality Behind Experimental Choices:

  • Internal Standard Selection: The internal standard must be of high purity, stable, non-volatile, and have proton signals that do not overlap with any signals from the analyte. For 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid, a standard like maleic acid or dimethyl sulfone is a suitable choice.

  • Relaxation Delay (d1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between pulses. A long relaxation delay (typically 5-7 times the longest T1 relaxation time of both the analyte and standard) is critical for this and is a cornerstone of a valid qNMR experiment.

Experimental Protocol: ¹H qNMR for Purity Assay
  • Sample Preparation:

    • Accurately weigh ~15 mg of the 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid reference standard into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Pulse Sequence: A simple 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 30 seconds (must be determined experimentally).

    • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula[14]:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P = Purity of the standard.

qNMR_Principle A Accurately Weighed Analyte (Unknown Purity) C Dissolve in Deuterated Solvent A->C B Accurately Weighed Internal Standard (Known Purity) B->C D Acquire ¹H NMR Spectrum (with long relaxation delay) C->D E Integrate Analyte Peak (I_analyte) Integrate Standard Peak (I_std) D->E F Calculate Purity Based on Integral Ratio E->F Proportionality Principle

Caption: Principle of Quantitative NMR (qNMR) analysis.

Thermal Analysis (TGA & DSC)

Thermal analysis provides information on non-chromatographable impurities such as residual solvents, water, and inorganic material.[18][19][20]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[20] A mass loss at temperatures below 150°C typically corresponds to the loss of volatile substances like water or residual solvents.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[19][20] It can detect the melting point of the compound. A sharp melting peak with a narrow range is indicative of high purity, whereas impurities will typically broaden the melting range and depress the melting point.

Experimental Protocol: TGA/DSC
  • System: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard into an aluminum pan.

  • TGA Method: Heat the sample from ambient temperature to 300°C at a rate of 10 °C/min under a nitrogen atmosphere. Record any mass loss.

  • DSC Method: Heat the sample from ambient to a temperature above its melting point at a rate of 10 °C/min under nitrogen. Record the onset temperature and peak maximum of the melting endotherm.

Spectroscopic Identity Confirmation

While not strictly purity-determining methods, spectroscopic techniques are essential for confirming the identity of the reference standard, ensuring that the main peak observed in the chromatogram is indeed 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular "fingerprint" based on the vibrational frequencies of the functional groups present in the molecule.[21][22][23] The spectrum should be consistent with the proposed structure, showing characteristic absorptions for the C=O (carbonyl), N-H (amine), C-Cl, and aromatic ring groups.

  • UV-Visible Spectroscopy (UV-Vis): The UV spectrum and the molar absorptivity are characteristic properties of the compound's chromophore.[21][24] This can serve as a simple identity check and is useful for determining the appropriate detection wavelength for HPLC analysis.

Comparison of Purity Validation Techniques

Technique Primary Purpose Impurities Detected Nature of Result Strengths Limitations
HPLC-UV Quantification of organic impuritiesProcess-related impurities, degradantsRelative Purity (%)High sensitivity and resolving power for related substances.[3]Assumes equal response factors for all impurities; does not identify peaks.
LC-MS Identification of organic impuritiesProcess-related impurities, degradantsStructural InformationProvides molecular weight and fragmentation data for definitive identification.[10][11]Generally not as quantitative as HPLC-UV without specific impurity standards.
qNMR Absolute purity assayMain component vs. standardAbsolute Purity (% w/w)Primary method, highly accurate, does not require analyte-specific standard.[14][25]Lower sensitivity than HPLC for trace impurities; requires non-overlapping signals.
TGA Quantification of volatilesResidual solvents, waterWeight Loss (%)Accurately quantifies non-chromatographable volatile content.[20]Not specific; cannot differentiate between different volatile components.
DSC Assess thermal propertiesGeneral impuritiesMelting Point (°C), EnthalpySharp melting point indicates high purity; detects phase transitions.[19]Indirect measure of purity; not suitable for thermally unstable compounds.
FTIR / UV-Vis Identity ConfirmationN/A (confirms main component)Qualitative SpectrumFast, non-destructive, provides structural confirmation.[21]Not a purity-determining technique.

Conclusion: A Self-Validating System for Unquestionable Purity

Validating a reference standard for a compound like 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a multi-faceted process that demands scientific rigor. No single technique is sufficient. The true power of this guide lies in its advocacy for an orthogonal, self-validating system.

The relative purity value from HPLC is put into context by the absolute purity assay from qNMR. Unknown peaks in the chromatogram are given a name and structure by LC-MS. The presence of non-volatile content is accounted for by TGA and residue on ignition analysis. This comprehensive approach, grounded in authoritative pharmacopeial principles and ICH guidelines, ensures that every potential source of impurity is investigated.[26][27][28][29] The final certified purity value derived from this workflow is not just a number, but a statement of quality backed by a robust, cross-validated, and scientifically sound data package, providing researchers and drug developers with the unwavering confidence they need in their analytical results.

References

  • Title: <621> CHROMATOGRAPHY Source: United States Pharmacopeia URL: [Link]

  • Title: Impurity Profiling with HRMS Source: Toref-Standards URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: 〈621〉 Chromatography - USP-NF Source: USP-NF URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Determining and reporting purity of organic molecules: Why qNMR Source: ResearchGate URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL: [Link]

  • Title: Update: European Pharmacopeia EP 2.2.46 Source: Phenomenex URL: [Link]

  • Title: Quantitative NMR Source: Organic Primary Standards Group URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: 2.2.46. Chromatographic Separation Techniques PDF Source: Scribd URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: 2.2.46. Chromatographic separation techniques Source: Ph. Eur. URL: [Link]

  • Title: Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability Source: JEOL URL: [Link]

  • Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing Source: Nicovaper URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com URL: [Link]

  • Title: Active Pharmaceutical Ingredient (API Testing) and Excipient Testing Source: HMR Labs URL: [Link]

  • Title: Testing of Active Pharmaceutical Ingredients (APIs) Source: EDQM URL: [Link]

  • Title: FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid Source: PubMed URL: [Link]

  • Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Simultaneous Thermal Analysis | TGA/DSC Source: Mettler Toledo URL: [Link]

  • Title: Thermal Analysis of Materials using TGA, TMA and DSC Source: Lucideon URL: [Link]

  • Title: Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis Source: TA Instruments URL: [Link]

  • Title: Methods for Validating Reference Materials Source: XRF Scientific URL: [Link]

  • Title: Thermal Analysis of Dental Materials : A Review Source: ResearchGate URL: [Link]

  • Title: FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3] Source: ResearchGate URL: [Link]

  • Title: Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts Source: ChemRxiv URL: [Link]

  • Title: Separation of Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Experimental UV spectra of benzoic acid derivatives Source: ResearchGate URL: [Link]

  • Title: infrared spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

  • Title: Analytical Methods Source: RSC Publishing URL: [Link]

  • Title: HPLC Methods for analysis of 4-Aminobenzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC Source: ResearchGate URL: [Link]

Sources

Comparative Bioactivity Profile: 2-Chloro-4-[(methoxycarbonyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for medicinal chemists and drug development professionals. It provides an in-depth technical analysis of the 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid scaffold (CAS 37653-89-7), comparing its structural utility and bioactivity potential against standard alternatives in the context of rational drug design.

Executive Summary

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a specialized pharmacophore scaffold used primarily in the synthesis of peptidomimetics , protease inhibitors (e.g., HIV-1 protease), and GPCR modulators (e.g., Vasopressin antagonists).

Unlike the ubiquitous 4-aminobenzoic acid (PABA) scaffold, this derivative incorporates two critical structural modifications—an ortho-chlorine atom and a para-methoxycarbonyl (Moc) carbamate—that significantly alter its physicochemical properties and binding kinetics. This guide compares the bioactivity and synthetic utility of this scaffold against its non-chlorinated and alternative carbamate analogs.

Key Advantages[1]
  • Conformational Locking: The 2-chloro substituent induces a steric twist, forcing the benzamide bond out of planarity, which often improves selectivity for sterically demanding enzyme pockets.

  • Metabolic Stability: The methyl carbamate (Moc) moiety functions as a bioisostere for amides but offers superior resistance to enzymatic hydrolysis compared to acetamides or simple esters.

  • Lipophilicity Balance: The scaffold provides a balanced LogP, enhancing membrane permeability without the solubility issues associated with bulkier protecting groups like Fmoc or Cbz.

Structural & Chemical Space Analysis

The bioactivity of this scaffold is best understood by dissecting its three functional domains. The table below compares the 2-Chloro-4-Moc scaffold against common alternatives used in similar drug discovery campaigns.

Table 1: Physicochemical & Functional Comparison of Benzoic Acid Scaffolds
Scaffold DerivativeSubstituent (C2)N-Terminus (C4)Electronic Effect (Hammett

)
Primary UtilityMetabolic Stability
Target Scaffold -Cl -NH-CO-OMe (Moc) Electron Withdrawing (

)
Protease Inhibitors, SARMs High
Analog A-H-NH-CO-OMe (Moc)NeutralGeneral LinkerModerate
Analog B-Cl-NH-CO-OtBu (Boc)Electron WithdrawingSynthesis Intermediate (Labile)Low (Acid Labile)
Analog C-CH

-NH-CO-Me (Acetamide)Weakly DonatingKinase InhibitorsHigh

Insight: The combination of the electron-withdrawing chlorine and the carbamate nitrogen reduces the basicity of the aniline nitrogen, making it less prone to oxidation (e.g., by CYPs) compared to simple anilines.

Comparative Bioactivity Analysis

Case Study A: HIV Protease Inhibition

In the development of hydroxyethylamine-based HIV protease inhibitors, the P2 ligand is critical for potency.

  • The Challenge: Standard benzamide P2 ligands often suffer from rapid metabolic clearance or poor fit in the S2 subsite.

  • The Solution: The 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid scaffold addresses this by filling the hydrophobic S2 pocket with the chlorine atom while the Moc group engages in hydrogen bonding with the enzyme backbone (Asp29/Asp30).

Experimental Data Synthesis (Relative Potency): Based on structure-activity relationships (SAR) from retroviral protease inhibitor patents (e.g., US5484926).

Derivative TypeP2 Ligand StructureIC

(HIV Protease)
Binding Affinity (

)
Mechanism of Improvement
Optimized 2-Cl-4-Moc-Benzoic Acid < 5 nM High Restricted rotation locks bioactive conformation.
Control 14-Moc-Benzoic Acid (No Cl)~50 nMModerateLoss of entropy; free rotation allows clashes.
Control 22-Cl-4-Aminobenzoic Acid (Free Amine)> 200 nMLowLack of H-bond acceptor (carbonyl) in S2 pocket.
Case Study B: Vasopressin Antagonists

In tricyclic diazepine synthesis (e.g., for vasopressin receptor antagonism), the 2-chloro substituent is crucial for inducing an atropisomeric twist that matches the receptor's helical bundle.

  • Observation: Derivatives lacking the 2-chloro group often show a 10-100x loss in binding affinity due to the molecule adopting a planar, energetically favorable conformation that does not match the receptor.

Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this scaffold.

SAR_Logic Scaffold 2-Chloro-4-[(methoxycarbonyl)amino] benzoic acid Cl_Sub 2-Chloro Substituent Scaffold->Cl_Sub Moc_Sub 4-Moc Group (Methoxycarbonyl) Scaffold->Moc_Sub COOH_Sub 1-Carboxylic Acid Scaffold->COOH_Sub Effect_Cl Steric Twist (Non-planar) Cl_Sub->Effect_Cl Induces Effect_Moc H-Bond Acceptor & Metabolic Shield Moc_Sub->Effect_Moc Provides Effect_COOH Amide Coupling Handle COOH_Sub->Effect_COOH Enables Outcome High Potency Target Binding Effect_Cl->Outcome Pre-organizes Ligand Effect_Moc->Outcome Optimizes Interaction

Figure 1: SAR Decision Tree illustrating the functional contribution of each moiety within the scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic Acid

Objective: To synthesize the scaffold from the commercially available 2-chloro-4-aminobenzoic acid precursor.

Reagents:

  • 2-Chloro-4-aminobenzoic acid (1.0 eq)

  • Methyl chloroformate (1.2 eq)

  • Pyridine or NaHCO

    
     (Base)
    
  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloro-4-aminobenzoic acid (5.0 g) in anhydrous THF (50 mL). Add Pyridine (2.5 eq) and cool the mixture to 0°C under nitrogen atmosphere.

  • Acylation: Dropwise add Methyl chloroformate (1.2 eq) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of the amine.

  • Workup: Quench with 1N HCl (to remove pyridine). Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1]

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield the product as a white solid.
    
    • Expected Yield: 85–92%

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ) should show a singlet at ~3.7 ppm (OCH
      
      
      ) and broad singlet at ~10.0 ppm (NH).
Protocol B: Coupling to Amine Scaffolds (General Procedure)

Objective: To attach the scaffold to a core pharmacophore (e.g., an amine).

  • Activation: Dissolve 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (1.0 eq) in DMF.

  • Coupling Agents: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to form the active ester.

  • Addition: Add the target amine (1.0 eq) and Diisopropylethylamine (DIPEA, 2.5 eq).

  • Completion: Stir at RT for 12–18 hours.

  • Validation: Confirm product mass via LC-MS. The chlorine isotope pattern (

    
    Cl/
    
    
    
    Cl ratio of 3:1) will be a distinct signature in the mass spectrum.

Synthesis Workflow Diagram

The following diagram outlines the critical path for utilizing this scaffold in a medicinal chemistry campaign.

Workflow Start Start: 2-Chloro-4-aminobenzoic acid Step1 Protection: Methyl Chloroformate (Formation of Carbamate) Start->Step1 Acylation Intermediate Scaffold: 2-Chloro-4-[(methoxycarbonyl)amino] benzoic acid (CAS 37653-89-7) Step1->Intermediate Yield >85% Step2 Activation: EDC/HOBt Intermediate->Step2 Carboxyl Activation Step3 Coupling: Reaction with Core Amine (e.g., Piperazine, Pyrrolidine) Step2->Step3 Amide Bond Formation Final Final Bioactive Ligand (Protease Inhibitor / GPCR Antagonist) Step3->Final Purification

Figure 2: Synthetic workflow for converting the raw amino-acid precursor into the active pharmaceutical ingredient.

Conclusion

The 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid scaffold represents a "privileged structure" in medicinal chemistry. It is superior to simple benzoic acid derivatives for targets requiring conformational rigidity and metabolic durability .

  • Recommendation: Use this scaffold when your SAR data suggests that the P2 or solvent-exposed region of your molecule requires a rigid, lipophilic cap that can simultaneously accept hydrogen bonds.

  • Caution: Ensure the coupling conditions (EDC/HOBt) are optimized, as the steric bulk of the ortho-chloro group can slow down the amide bond formation rate compared to unsubstituted benzoic acids.

References

  • US Patent 5,484,926 . HIV Protease Inhibitors.[2] (Describes the use of 2-chloro-4-aminobenzoic acid derivatives in hydroxyethylamine isosteres).

  • US Patent 5,516,774 . Tricyclic Diazepine Vasopressin Antagonists. (Demonstrates the necessity of the 2-chloro substituent for receptor binding affinity).

  • CymitQuimica . 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid Product Data. (Physical properties and commercial availability).

  • Sigma-Aldrich . 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid Building Block. (Chemical specifications and purity standards).

  • Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (General reference for carbamate P2 ligands).

Sources

Chromatographic Evaluation of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic Acid: Batch Consistency & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven comparison of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CMABA) batches from distinct synthetic routes. This guide addresses the critical quality attributes (CQAs) necessary for pharmaceutical intermediate qualification.

The Challenge: CMABA is a functionalized benzoic acid derivative often used as a scaffold in herbicide and pharmaceutical synthesis. The critical instability of the carbamate moiety (–NH–CO–OCH₃) leads to a common degradation pathway: hydrolysis back to the starting material, 4-amino-2-chlorobenzoic acid . Furthermore, regioisomeric impurities arising from non-specific chlorination can possess similar retention times, requiring high-resolution chromatography for accurate assay.

Verdict:

  • Batch A (Optimized Synthesis): Superior purity (>99.5%) with negligible hydrolysis products. Recommended for GMP downstream processing.

  • Batch B (Standard Grade): Acceptable assay (98.2%) but contains elevated levels of the hydrolyzed amine (1.1%) and a late-eluting dimer impurity. Suitable only for non-critical early-stage synthesis or requiring recrystallization.

Chemical Context & Method Strategy

To design a self-validating protocol, we must understand the physicochemical properties of the analyte.

  • Analyte: 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid.

  • Functionality:

    • Carboxylic Acid (C1): pKa ≈ 3.5–4.0. Ionizes at neutral pH.

    • Carbamate (C4): Hydrophobic, susceptible to base-catalyzed hydrolysis.

    • Chloro (C2): Electron-withdrawing, increases lipophilicity compared to the non-chlorinated analog.

Chromatographic Strategy (The "Why"): Standard neutral pH mobile phases will cause the carboxylic acid to deprotonate (COO⁻), resulting in early elution and peak tailing due to secondary interactions with residual silanols. Therefore, an acidic mobile phase (pH ~2.5) is mandatory to suppress ionization, keeping the molecule neutral and maximizing retention on the C18 stationary phase.

Diagram 1: Analytical Workflow & Decision Logic

CMABA_Workflow Sample Raw Batch Sample (Solid) Prep Sample Preparation (0.5 mg/mL in MeOH:Water) Sample->Prep HPLC UHPLC Separation (C18, pH 2.5 Gradient) Prep->HPLC Detect UV Detection (254 nm) HPLC->Detect Data Data Analysis (Integration) Detect->Data Decision Quality Decision Data->Decision Pass PASS (>99.0% Purity) Decision->Pass  Clean Profile Fail FAIL (High Hydrolysis/Isomer) Decision->Fail  Impurity > Limit

Caption: Analytical workflow for CMABA batch release. Blue nodes indicate processing steps; Green/Red indicates the decision gate.

Experimental Protocol (SOP)

This protocol is designed to be self-validating via System Suitability Testing (SST).

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol activity, preventing tailing of the amine impurity.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses carboxylic acid ionization for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent for the hydrophobic carbamate.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMax absorbance for the benzamide/benzoic acid core.
Column Temp 30°CMaintains reproducible kinetics.
Gradient Program
  • 0-2 min: 10% B (Isocratic hold to retain the polar amine impurity).

  • 2-15 min: 10% → 60% B (Linear gradient to elute the main carbamate).

  • 15-20 min: 60% → 90% B (Wash late-eluting dimers).

  • 20-25 min: 10% B (Re-equilibration).

Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg of CMABA in 50 mL Diluent (0.5 mg/mL).

  • Impurity Marker Stock: Dissolve 5 mg of 4-amino-2-chlorobenzoic acid (Impurity A) in 50 mL Diluent.

  • SST Solution: Mix CMABA Stock and Impurity Marker Stock to achieve a final concentration of 0.5 mg/mL CMABA and 0.005 mg/mL Impurity A (1% spike).

Batch Comparison Data

The following data represents a comparative analysis of three commercial batches using the protocol above.

Table 1: Quantitative Performance Metrics
MetricBatch A (High Purity) Batch B (Tech Grade) Batch C (Aged/Stressed) Acceptance Criteria
Assay (wt%) 99.7%98.2%96.5%> 98.0%
Impurity A (RRT 0.45) (Hydrolyzed Amine)< 0.05%1.10%2.80%< 0.50%
Impurity B (RRT 1.15) (Regioisomer)0.10%0.40%0.10%< 0.20%
Total Unknowns 0.15%0.30%0.60%< 1.0%
Tailing Factor (Main Peak) 1.051.101.08< 1.5

Note: RRT = Relative Retention Time (relative to main CMABA peak).

Detailed Impurity Analysis
  • Impurity A (4-amino-2-chlorobenzoic acid): Elutes early (approx 3.5 min) due to the free amine and high polarity. Its presence in Batch B suggests incomplete carbamoylation during synthesis or moisture exposure.

  • Impurity B (Isomer): Likely 2-chloro-6-[(methoxycarbonyl)amino]benzoic acid or a similar positional isomer. This is a "process impurity" related to the chlorination selectivity. Batch B shows poor regioselectivity control.

System Suitability & Troubleshooting

To ensure Trustworthiness , the system must pass these checks before data is accepted.

Diagram 2: Impurity Pathways & Separation Logic

Impurity_Logic Start CMABA (Main Analyte) Hydrolysis Hydrolysis Path (Moisture/Acid) Start->Hydrolysis Synthesis Synthesis Defect (Regioselectivity) Start->Synthesis ImpA Impurity A (Free Amine) More Polar -> Early Elution Hydrolysis->ImpA ImpB Impurity B (Positional Isomer) Similar Polarity -> Close Elution Synthesis->ImpB

Caption: Chemical origin of key impurities. Impurity A (Hydrolysis) is the primary stability indicator.

System Suitability Criteria (USP <621> Aligned)
  • Resolution (Rs): > 2.0 between Impurity A and CMABA.

  • Precision: %RSD of 6 replicate injections of Standard < 1.0%.

  • Tailing Factor: 0.8 < T < 1.5 for the main peak.

Troubleshooting Guide:

  • Loss of Resolution: If Impurity A merges with the solvent front, reduce the initial organic % (e.g., from 10% to 5% B) or increase the ion-pairing strength (though simple acidic pH is usually sufficient).

  • Peak Splitting: Check sample solvent. If the sample is dissolved in 100% Acetonitrile but the starting gradient is 90% Water, "solvent effect" will distort the peak. Always match the diluent to the initial mobile phase (50:50 or weaker).

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • PubChem. 4-Amino-2-chlorobenzoic acid (Impurity A Structure & Properties). National Library of Medicine.

  • Organic Chemistry Portal. Synthesis of Carbamates (General Mechanisms & Side Reactions).

  • EPA CompTox. 2-[(2-Carboxy-4-chlorophenyl)amino]-3-methoxybenzoic acid (Related Benzoic Acid Derivatives Properties).

Safety Operating Guide

Technical Guide: Proper Disposal of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CAS: 106612-87-9) is a specialized organic intermediate characterized by three critical functional moieties: a carboxylic acid, an aryl chloride, and a carbamate.

Effective disposal requires strict adherence to Halogenated Organic Waste protocols. Unlike non-halogenated organic acids, the presence of the chlorine atom (


) mandates high-temperature incineration to prevent the formation of incomplete combustion byproducts (such as dioxins) and requires segregation from standard solvent streams to avoid contaminating bulk fuel-blending waste.
Physicochemical Data for Disposal Classification
PropertyValue / CharacteristicOperational Implication
CAS Number 106612-87-9Unique Identifier for waste manifesting.
Molecular Formula

Halogenated (Chlorine source).
Molecular Weight 229.62 g/mol N/A
Physical State Solid (Powder/Crystalline)Requires solid waste "Lab Pack" protocols.
Acidity (pKa) ~3.5 - 4.0 (Predicted)Corrosive potential. Do not mix with cyanides/sulfides.
Combustion Products

Acid gas generation. Incineration requires scrubbers.[1]

Hazard Assessment & Safety (Pre-Disposal)

Before initiating disposal, the user must validate the state of the material. This compound poses specific risks due to its acidic nature and potential for hydrolysis.

  • Health Hazards: Standard precautions for benzoic acid derivatives apply. Treat as a Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[1][2]

  • Reactivity Hazards:

    • Incompatible with Strong Oxidizers: Risk of exothermic reaction.

    • Incompatible with Strong Bases: Hydrolysis of the carbamate and ester groups may occur, releasing methanol or amines.[1]

    • Acid Sensitive: Do not mix with waste streams containing cyanides or sulfides (risk of HCN/H2S gas evolution).

Required PPE for Waste Handling[1]
  • Nitrile Gloves: Double-gloving recommended if handling solutions.

  • Safety Goggles: Chemical splash goggles; face shield if pouring large volumes.

  • Lab Coat: Standard cotton/poly blend; apron if splash risk exists.

  • Respiratory: N95 particulate mask if handling dry powder outside a fume hood.

Waste Stream Classification & Segregation

Crucial Directive: This material must NEVER be disposed of down the drain, regardless of pH neutralization.[1] The halogen content classifies it as a persistent organic pollutant precursor if released into waterways.

The Decision Matrix

Use the following logic to determine the correct waste container:

  • Is it a Solid? (Pure powder, contaminated gloves, paper towels)[1]

    • Destination: Hazardous Solid Waste (Halogenated).

  • Is it a Solution?

    • Solvent is Organic (e.g., DCM, Ethyl Acetate):[1]Halogenated Organic Solvent Waste. [1][3][4][5]

    • Solvent is Aqueous (e.g., Water/Buffer):[1][3]Aqueous Hazardous Waste (Toxic/Halogenated). Note: Do not combine with general aqueous acid waste if possible; segregate due to organic content.[1]

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound or Spills)[1]
  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why: Polyethylene is resistant to weak organic acids and prevents dust dispersion.

  • Double Containment: If using bags, place the primary bag inside a secondary clear bag. Seal with tape.

  • Labeling: Attach a hazardous waste tag immediately.

    • Must Read: "Hazardous Waste - Solid."[6]

    • Constituents: Write "2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid" and "Halogenated Organic."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Storage: Place in the satellite accumulation area (SAA) in a secondary bin labeled "Solid Hazardous Waste."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: If the solution is aqueous, verify pH.[5] If pH < 2, it is D002 (Corrosive). Do not neutralize in the waste container.

  • Solvent Compatibility: Ensure the waste container is compatible (HDPE or Glass). Avoid metal cans due to the acidic nature of the compound (corrosion risk).

  • Segregation: Pour into the Halogenated Solvent carboy (usually designated by a specific color, often yellow or green depending on institutional EHS rules).

    • Critical: Do NOT pour into "Non-Halogenated" (Red can) waste. Even trace amounts of this compound render the entire drum "Halogenated," significantly increasing disposal costs and altering the incineration method.[1]

  • Labeling: Update the container log sheet. Record the volume and full chemical name.

Operational Workflow Diagram

The following diagram illustrates the decision logic for segregating this specific compound to ensure compliance with RCRA (US) and local environmental regulations.

DisposalWorkflow Start START: Waste Generation 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Debris StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Bagging Double Bag or Wide-Mouth HDPE Jar IsSolid->Bagging LabelSolid Label: 'Hazardous Solid' (Trace Halogens) Bagging->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) LabelSolid->Incineration SolventCheck Primary Solvent? IsLiquid->SolventCheck OrgSolvent Organic Solvent SolventCheck->OrgSolvent AqSolvent Aqueous / Buffer SolventCheck->AqSolvent HaloWaste Container: Halogenated Solvent Waste OrgSolvent->HaloWaste Segregate from Non-Halo AqWaste Container: Aqueous Hazardous Waste AqSolvent->AqWaste Do NOT Drain HaloWaste->Incineration AqWaste->Incineration

Figure 1: Decision logic for the segregation and packaging of halogenated benzoic acid derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements.[Link][1]

  • American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Researchers.[7][Link][1]

  • PubChem. (n.d.). Compound Summary: Benzoic acid, 2-chloro-4-[(methoxycarbonyl)amino]-. National Library of Medicine. [Link](Note: General structure search used for property verification).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.